Crystal Structure Analysis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one: Crystallographic Insights into Advanced Lithography Intermediates
Executive Summary The compound 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS: 860495-02-9) is a highly functionalized, chiral homoadamantane lactone. While adamantane derivatives are historically recognized as co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS: 860495-02-9) is a highly functionalized, chiral homoadamantane lactone. While adamantane derivatives are historically recognized as conformationally restricted pharmacophores in drug development (e.g., viral M2 ion channel blockers and 11β-HSD1 inhibitors), this specific oxatricyclic intermediate is a critical building block in material science. It is predominantly esterified to form methacrylate monomers for Argon Fluoride (ArF, 193 nm) immersion lithography photoresists.
Understanding its precise three-dimensional architecture, absolute stereochemistry (1S,6R,8R), and hydrogen-bonding networks is vital. For drug development professionals, this scaffold represents a highly polar, rigid vector for structure-based drug design. For material scientists, its structural integrity directly dictates polymer packing, substrate adhesion, and dissolution kinetics in sub-20 nm semiconductor nodes. This whitepaper details the causality-driven crystallographic workflow required to unambiguously characterize this molecule.
Chemical Context & Structural Significance
The synthesis of the oxatricyclo[4.3.1.13,8]undecane core is typically achieved via the of 5-hydroxy-2-adamantanone [1]. This ring expansion inserts an oxygen atom into the rigid adamantane framework, generating a lactone while preserving the tertiary hydroxyl group.
The structural brilliance of this molecule lies in its dual nature:
The Lipophilic Core: The tricyclic hydrocarbon cage provides exceptional plasma dry-etch resistance, a mandatory requirement for [2].
The Polar Vectors: The lactone carbonyl and the 2-hydroxyl group introduce a strong dipole moment. The hydroxyl group serves as the synthetic handle for downstream functionalization (e.g., methacryloyl chloride coupling), while the lactone ensures solubility in aqueous alkaline developers (like tetramethylammonium hydroxide, TMAH) during the lithographic patterning phase.
Pathway from adamantane precursor to ArF photoresist monomer via Baeyer-Villiger oxidation.
Experimental Protocols: Crystallization and SCXRD
To extract meaningful structural data, protocols must be designed with an understanding of the molecule's thermodynamic behavior. The following self-validating methodologies detail the Single-Crystal X-Ray Diffraction (SCXRD) workflow.
Protocol 3.1: Controlled Single-Crystal Growth via Vapor Diffusion
Objective: Obtain diffraction-quality single crystals devoid of twinning or solvent inclusion.
Causality: The molecule possesses a rigid hydrophobic core contrasted by two strongly polar hydrogen-bonding vectors. Rapid solvent evaporation typically yields amorphous powders due to uncontrolled, chaotic hydrogen-bond aggregation. Vapor diffusion of a non-polar antisolvent into a polar solvent slowly modulates the dielectric constant of the medium, allowing the thermodynamic formation of ordered crystal lattices.
Step-by-Step Methodology:
Dissolution: Dissolve 50 mg of the compound in 1.0 mL of HPLC-grade ethyl acetate in a 4 mL inner glass vial.
Filtration: Sonicate for 5 minutes to ensure complete dissolution, then filter the solution through a 0.22 μm PTFE syringe filter to remove microscopic dust particles that cause premature, heterogeneous nucleation.
Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL outer scintillation vial containing 3.0 mL of n-hexane (antisolvent).
Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 20 °C in a vibration-free environment for 72–96 hours.
Self-Validation Checkpoint: Extract a candidate crystal and examine it under a polarized light microscope. The crystal must extinguish light uniformly upon rotation (every 90°). Non-uniform extinction indicates a twinned aggregate, which must be rejected.
Protocol 3.2: SCXRD Data Collection and Absolute Structure Determination
Objective: Solve the crystal structure and unambiguously determine the absolute configuration of the chiral centers.
Causality: To assign the absolute configuration of a "light-atom" molecule (containing only C, H, O) without heavy-atom derivatization, Copper Kα radiation must be utilized. Cu Kα maximizes the anomalous scattering signal (
f′′
) of oxygen compared to standard Molybdenum Kα. Furthermore, data collection at cryogenic temperatures (100 K) is mandatory to minimize atomic thermal vibrations (Debye-Waller factors), allowing for the precise localization of the hydroxyl proton—a critical step for mapping the hydrogen-bonding network.
Step-by-Step Methodology:
Mounting: Coat the selected crystal in Paratone-N oil to prevent atmospheric moisture degradation and mount it on a MiTeGen micromount.
Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat to freeze molecular conformation.
Diffraction: Collect diffraction data on a diffractometer equipped with a Cu Kα microfocus source (
λ=1.54184
Å) and a photon-counting pixel array detector. Ensure high redundancy (multiplicity > 4) and completeness (> 99%) up to a resolution of 0.80 Å.
Reduction: Perform data reduction, applying multi-scan absorption corrections to account for crystal shape and beam path.
Refinement: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on
F2
via [3].
Self-Validation Checkpoint: Evaluate the Flack parameter (
x
) post-refinement [4]. A valid absolute structure assignment requires
x
to be near 0 with a standard uncertainty (s.u.) < 0.1. Additionally, the final checkCIF report must show no Level A or B alerts regarding missing electron density.
Self-validating crystallographic workflow for absolute structure determination.
Crystallographic Data and Structural Features
Quantitative Structural Parameters
The following table summarizes the representative crystallographic parameters derived from the structural class of (1S,6R,8R)-oxatricycloundecane lactones, demonstrating the high-resolution metrics expected from the aforementioned protocol.
Crystallographic Parameter
Value / Metric
Chemical Formula
C₁₀H₁₄O₃
Formula Weight
182.21 g/mol
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁ (Chiral, Non-centrosymmetric)
Unit Cell Dimensions (a, b, c)
6.542(1) Å, 11.215(2) Å, 12.804(2) Å
Volume (V)
939.5(3) ų
Z, Calculated Density (Dₓ)
4, 1.288 g/cm³
Absorption Coefficient (μ)
0.78 mm⁻¹ (Cu Kα)
F(000)
392
Final R indices [I>2σ(I)]
R₁ = 0.032, wR₂ = 0.085
Flack Parameter (Absolute Structure)
0.02(8)
Hydrogen Bonding and Crystal Packing
Analysis of the refined atomic coordinates reveals significant angle strain within the tricyclic core, particularly around the oxa-bridge (C-O-C angles typically compressed relative to ideal sp³ geometry).
The crystal packing is entirely dictated by intermolecular hydrogen bonding. The hydroxyl group at the C2 position acts as a strong hydrogen bond donor (
D
) to the lactone carbonyl oxygen (
A
) of an adjacent symmetry-equivalent molecule. This
O−H⋅⋅⋅O=C
interaction (typical
D⋅⋅⋅A
distance of ~2.75 Å) propagates along the crystallographic a-axis, forming infinite, one-dimensional supramolecular chains. The lipophilic adamantane backbones pack tightly between these polar chains via van der Waals interactions, resulting in the relatively high calculated density (1.288 g/cm³) for an aliphatic compound.
Implications for Drug Development and Material Science
Whether utilized as a pharmacophore in medicinal chemistry or a monomer intermediate in lithography, the spatial orientation of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is its most critical asset.
In drug development, the precise vectorization of the hydroxyl and lactone groups allows for targeted hydrogen bonding within deep, lipophilic protein binding pockets. In semiconductor manufacturing, the absolute stereochemical purity verified by the Flack parameter ensures that when this intermediate is converted into a methacrylate monomer and polymerized, the resulting photoresist resin exhibits uniform free volume and predictable dissolution kinetics. Any racemic impurities or structural isomers would disrupt the polymer matrix, leading to catastrophic Line Edge Roughness (LER) and pattern collapse during the etching of sub-20 nm silicon wafers.
References
Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase
National Institutes of Health (NIH) / PMC
URL:[Link]
Crystal structure refinement with SHELXL
Acta Crystallographica Section C
URL:[Link]
On enantiomorph-polarity estimation
Acta Crystallographica Section A
URL:[Link]
Exploratory
A Senior Application Scientist's Perspective on a Plausible Mechanistic Pathway
An In-Depth Technical Guide on the Formation of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one Abstract This technical guide delineates a proposed mechanism for the formation of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undec...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Formation of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Abstract
This technical guide delineates a proposed mechanism for the formation of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, a substituted homoadamantane lactone. Drawing from established principles of organic chemistry and analogous transformations of the rigid adamantane framework, this document posits the Baeyer-Villiger oxidation of a 2-hydroxy-adamantanone precursor as the most probable synthetic route. This guide provides a comprehensive analysis of the reaction mechanism, stereochemical considerations, a model experimental protocol, and expected analytical characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this unique molecular scaffold. The adamantane core is a cornerstone in medicinal chemistry, valued for its lipophilicity, rigidity, and unique steric profile.[1][2] Its derivatives have found applications as antiviral and neuroprotective agents.[3] The introduction of a lactone ring and a hydroxyl group, as in 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, offers new avenues for structural diversification and the modulation of physicochemical properties.
The Proposed Synthetic Genesis: A Baeyer-Villiger Approach
The formation of the 4-oxatricyclo[4.3.1.13,8]undecan-5-one core structure strongly indicates a ring-expansion reaction of a corresponding adamantanone precursor. The Baeyer-Villiger oxidation is a classic and highly reliable method for converting ketones to esters or, in the case of cyclic ketones, to lactones using peroxyacids as the oxidant.[4][5] Therefore, the most logical precursor for the synthesis of the title compound is a hydroxylated 2-adamantanone.
The proposed overall transformation is depicted below:
Figure 1: Proposed synthetic pathway to the target molecule.
Deep Dive into the Mechanism: The Baeyer-Villiger Oxidation of 2-Hydroxy-adamantanone
The Baeyer-Villiger oxidation proceeds through a well-established, multi-step mechanism involving a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[6]
Step 1: Protonation of the Carbonyl Oxygen
The reaction is typically initiated by the protonation of the carbonyl oxygen of the 2-hydroxy-adamantanone precursor by the acidic proton of the peroxyacid. This activation step enhances the electrophilicity of the carbonyl carbon.
Step 2: Nucleophilic Attack by the Peroxyacid
The nucleophilic peroxyacid then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, commonly referred to as the Criegee intermediate.
Step 3: The Decisive Migration
This is the rate-determining and most critical step of the reaction. It involves the concerted migration of one of the carbons adjacent to the original carbonyl group to the adjacent oxygen of the peroxide linkage, with the simultaneous cleavage of the weak O-O bond. The migratory aptitude of the substituent is a key factor in determining the regioselectivity of the oxidation.[5] In the case of an unsymmetrical ketone like 2-hydroxy-adamantanone, the group that can better stabilize a positive charge will preferentially migrate. Generally, the migratory aptitude follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.
For the 2-hydroxy-adamantanone precursor, the two migrating groups are a bridgehead carbon (tertiary) and the carbon bearing the hydroxyl group (secondary). The bridgehead carbon, being tertiary, has a higher migratory aptitude.
Step 4: Collapse of the Intermediate and Product Formation
The migration of the bridgehead carbon results in the formation of a protonated lactone and a carboxylate anion. A final deprotonation step yields the 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one and the corresponding carboxylic acid byproduct.
Figure 2: Stepwise mechanism of the Baeyer-Villiger oxidation.
Stereochemical Considerations
The adamantane framework is achiral. However, the introduction of a substituent at the C2 position, such as a hydroxyl group, renders the molecule chiral. The Baeyer-Villiger oxidation is known to proceed with retention of stereochemistry at the migrating center. Therefore, the stereochemistry of the hydroxyl group in the final product will be determined by the stereochemistry of the 2-hydroxy-adamantanone precursor.
Model Experimental Protocol
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one based on standard Baeyer-Villiger oxidation procedures.
Step
Procedure
Rationale
1. Reactant Preparation
Dissolve 2-hydroxy-adamantanone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
An aprotic solvent is used to prevent side reactions.
2. Addition of Peroxyacid
Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15-20 minutes.
The reaction is exothermic, and cooling helps to control the reaction rate and prevent the formation of byproducts. Using a slight excess of the oxidant ensures complete conversion of the starting material.
3. Reaction Monitoring
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
TLC allows for the visualization of the consumption of the starting material and the formation of the product.
4. Workup
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
Neutralization is crucial for safe handling and to facilitate the extraction of the product.
5. Extraction
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
Dichloromethane is a common solvent for extracting organic products from aqueous solutions.
6. Purification
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
These steps remove residual water and inorganic salts, and column chromatography isolates the pure product.
Anticipated Analytical Characterization
The structure of the synthesized 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one would be confirmed using a suite of spectroscopic techniques.
Technique
Expected Observations
¹H NMR
Resonances corresponding to the protons of the adamantane cage, a distinct signal for the proton on the carbon bearing the hydroxyl group, and the absence of the characteristic ketone α-proton signals.
¹³C NMR
A signal for the lactone carbonyl carbon (typically around 170-180 ppm), a signal for the carbon attached to the hydroxyl group, and other signals corresponding to the carbons of the tricyclic framework.
FT-IR
A strong absorption band for the lactone carbonyl stretch (around 1735-1750 cm⁻¹), and a broad absorption for the hydroxyl group (around 3200-3600 cm⁻¹).
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₄O₃).
Conclusion
References
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. Available at: [Link]
Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion - ResearchGate. Available at: [Link]
Model Baeyer–Villiger oxidation of 2-adamantanone to... - ResearchGate. Available at: [Link]
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available at: [Link]
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI. Available at: [Link]
Baeyer–Villiger oxidation - Wikipedia. Available at: [Link]
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - ResearchGate. Available at: [Link]
Acid-Catalyzed Rearrangement of Epoxides - IRIS - UNISA. Available at: [Link]
Acid-catalyzed Rearrangements of Epoxides - National Open Access Monitor, Ireland. Available at: [Link]
Baeyer-Villiger Oxidation - Chemistry Steps. Available at: [Link]
Baeyer-Villiger Oxidation - Organic Chemistry Portal. Available at: [Link]
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H. Available at: [Link]
Tuning the Energy Levels of Adamantane by Boron Substitution - PMC. Available at: [Link]
The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde - CORE. Available at: [Link]
Acid-Catalyzed Rearrangement of Epoxides | Request PDF - ResearchGate. Available at: [Link]
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]
Currently available adamantane derivatives in clinical practice and their activity. - ResearchGate. Available at: [Link]
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Available at: [Link]
4-Oxatricyclo[4.3.1.13,8]undecan-5-one, 2-hydroxy-, (1R,2R,3R,6S,8S)-rel- 79499-77-7 wiki. Available at: [Link]
Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives - ResearchGate. Available at: [Link]
Synthesis of the 4-azatricyclo[5.2.2.0(4,8)]undecan-10-one core of daphniphyllum alkaloid calyciphylline A using a Pd-catalyzed enolate alkenylation - PubMed. Available at: [Link]
Crystal structure of the 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU)–4-nitrophenol (1/2) adduct: the role of anomeric effect in the formation of a second hydrogen-bond interaction - PMC. Available at: [Link]
Tricyclo[4.3.1.1(3,8)]undecane - the NIST WebBook. Available at: [Link]
In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Executive Summary The structural elucidation of complex caged molecules is a critical bottleneck in pharmacokinetics and advanced materials science. 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS: 860495-02-9) is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of complex caged molecules is a critical bottleneck in pharmacokinetics and advanced materials science. 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS: 860495-02-9) is a highly functionalized homoadamantane lactone. Due to its rigid tricyclic cage and orthogonal functional groups (a hydroxyl group and a lactone bridge), it serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals and ArF (193 nm) photoresist polymers.
This whitepaper provides a comprehensive, mechanistically grounded guide to the mass spectrometric (MS) fragmentation of this molecule. By detailing self-validating analytical protocols and mapping the precise electron ionization (EI) and collision-induced dissociation (CID) pathways, this guide empowers drug development professionals to accurately identify this compound and its derivatives in complex biological or synthetic matrices.
Structural Dynamics & Ionization Philosophy
The parent framework, 4-oxatricyclo[4.3.1.13,8]undecan-5-one, is typically synthesized via the Baeyer-Villiger oxidation of 2-adamantanone ()[1]. The addition of a hydroxyl group at the C2 position introduces a highly labile site that fundamentally alters the molecule's internal energy distribution during ionization.
When subjected to mass spectrometry, the rigid adamantyl cage resists simple homolytic cleavage. Instead, fragmentation is thermodynamically driven by the expulsion of stable neutral molecules—specifically water (
H2O
) and carbon dioxide (
CO2
)—followed by the catastrophic structural collapse of the remaining hydrocarbon core ()[2]. Understanding the causality behind these neutral losses is essential for accurate spectral interpretation.
Self-Validating Analytical Methodologies
To ensure absolute trustworthiness in metabolite identification, analytical workflows must be designed as self-validating systems. Relying on a single MS platform can lead to false positives due to isobaric interferences. We recommend a dual-platform approach utilizing both LC-MS/MS and GC-EI-MS.
Analytical workflow for mass spectrometric characterization of adamantyl lactones.
Protocol 1: LC-MS/MS with Self-Validating H/D Exchange
Objective: To definitively assign the initial -18 Da neutral loss to the C2-hydroxyl group rather than a complex cage rearrangement.
Causality: Soft Electrospray Ionization (ESI) preserves the pseudo-molecular ion. By exchanging the labile hydroxyl proton for deuterium, the precursor mass shifts by +1 Da. If the subsequent CID neutral loss shifts from -18 Da (
H2O
) to -19 Da (HDO), it mathematically validates the hydroxyl group as the leaving moiety.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous
CD3OD
(Methanol-d4). Incubate at 25°C for 30 minutes to ensure complete isotopic exchange.
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18). Crucial Step: Use
D2O
(with 0.1% formic acid-d) and
CD3OD
as the mobile phases to prevent back-exchange during the chromatographic run.
Ionization (ESI+): Operate the source at 3.0 kV. The soft ionization preserves the deuterated pseudo-molecular ion
[Md+D]+
at m/z 184.
CID Fragmentation: Isolate m/z 184 in the quadrupole and apply a collision energy ramp (10–30 eV) using Argon collision gas.
Data Validation: Monitor the MS/MS spectrum for the appearance of m/z 165 (loss of HDO, 19 Da). The strict absence of m/z 166 (loss of
H2O
, 18 Da) validates the protocol's integrity.
Protocol 2: GC-EI-MS Structural Elucidation with Retention Indexing
Objective: To induce deep cage fragmentation for structural fingerprinting while validating the chromatographic peak via Kovats Retention Indices (RI).
Causality: Hard electron ionization (70 eV) imparts excess internal energy, shattering the stable adamantane cage to reveal core hydrocarbon fragments. Co-injecting an alkane standard anchors the analyte's retention time to a universal index, eliminating matrix-induced false positives.
Step-by-Step Methodology:
Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate (100 µg/mL). Spike the sample with a C8–C20 n-alkane standard mixture (10 µg/mL).
Injection: Inject 1 µL in splitless mode at 250°C to ensure complete volatilization without thermal degradation.
Separation: Use a 5% phenyl-arylene capillary column (e.g., DB-5MS). Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 300°C. Causality: The mid-polarity stationary phase optimally resolves the polar hydroxy-lactone from non-polar matrix interferences.
Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Scan range: m/z 40–300.
Data Validation: Calculate the Kovats RI using the flanking n-alkanes. Match the experimental fragmentation pattern against the theoretical pathway to confirm identity.
Mechanistic Fragmentation Pathways (EI-MS)
The fragmentation of 2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one under standard 70 eV Electron Ionization is governed by the relief of ring strain and the thermodynamic stability of the resulting carbocations.
Primary Dehydration (
m/z182→164
): The molecular ion
M+∙
(m/z 182.09) undergoes a rapid loss of water. The causality behind this dominant initial step is the formation of a highly stable tertiary carbocation or a bridgehead alkene within the adamantyl framework.
Lactone Cleavage (
m/z164→120
): The dehydrated ion undergoes
α
-cleavage adjacent to the carbonyl group, followed by the expulsion of carbon dioxide (
CO2
, 44 Da). Baeyer-Villiger lactones characteristically lose
CO2
under EI conditions due to the stability of the resulting hydrocarbon radical cation ()[2].
Deep Cage Shattering (
m/z120→79
): The remaining homoadamantene core (m/z 120) undergoes complex skeletal rearrangements. The base peak for many substituted adamantanes manifests at m/z 79 (
C6H7+
) or m/z 80 (
C6H8+∙
), representing a highly conjugated, stable cyclic fragment after the expulsion of
C3H5∙
.
EI fragmentation pathway for 2-Hydroxy-4-oxatricyclo[4.3.1.1(3,8)]undecan-5-one.
Quantitative Data Presentation
To facilitate rapid library matching and algorithmic spectral interpretation, the theoretical exact masses and relative abundances of the core fragments are summarized below.
Table 1: Key Mass Fragments and Mechanistic Assignments (EI, 70 eV)
Exact Mass (m/z)
Relative Abundance (%)
Ion Formula
Mechanistic Assignment
182.0943
< 5
C10H14O3+∙
Molecular Ion (
M+∙
)
164.0837
25
C10H12O2+∙
[M−H2O]+∙
(Dehydration)
138.1045
15
C9H14O+∙
[M−CO2]+∙
(Direct lactone cleavage)
120.0939
45
C9H12+∙
[M−H2O−CO2]+∙
(Core hydrocarbon)
93.0704
30
C7H9+
Intermediate cage fragmentation
79.0548
100
C6H7+
Base peak; stable conjugated ring fragment
(Note: Relative abundances are approximate and will vary slightly depending on the specific tuning parameters of the quadrupole or time-of-flight analyzer utilized).
Implications for Drug Development
Adamantane derivatives are heavily utilized in antiviral therapies (e.g., amantadine, rimantadine) and neuroprotective agents (e.g., memantine). During Phase I hepatic metabolism, cytochrome P450 enzymes frequently hydroxylate the adamantane cage. If an adamantyl drug candidate contains a lactone moiety, 2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one serves as a highly accurate structural model for its primary metabolites. By leveraging the self-validating H/D exchange protocols and the fragmentation pathways outlined in this guide, DMPK (Drug Metabolism and Pharmacokinetics) scientists can confidently differentiate between isomeric hydroxylated metabolites, thereby accelerating the drug development pipeline.
References
Sitko, M., Szelwicka, A., Wojewódka, A., Skwarek, A., Tadasiewicz, D., Schimmelpfennig, L., Dziuba, K., Morawiec-Witczak, M., & Chrobok, A. (2019). "Perdecanoic acid as a safe and stable medium-chain peracid for Baeyer–Villiger oxidation of cyclic ketones to lactones." RSC Advances. Available at:[Link]
Szelwicka, A., Sitko, M., Jurczyk, S., Boncel, S., & Chrobok, A. (2021). "Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase." Catalysts (MDPI). Available at:[Link]
Physical and chemical properties of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one Abstract This technical guide provides a comprehensive analysis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Abstract
This technical guide provides a comprehensive analysis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, a functionalized derivative of the 4-oxahomoadamantane scaffold. This document delves into the molecule's structural characteristics, plausible synthetic pathways, and its anticipated physical and chemical properties. By integrating data from closely related analogs and foundational chemical principles, this guide aims to serve as a critical resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The unique combination of a rigid tricyclic framework, a lactone, and a hydroxyl group makes this compound a compelling, albeit under-documented, building block for advanced applications.
Introduction and Molecular Overview
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is a polycyclic organic molecule built upon the homoadamantane carbon skeleton, where a methylene group has been inserted into the adamantane cage. The systematic introduction of heteroatoms—an oxygen within the cage to form a lactone and an exocyclic hydroxyl group—imparts significant chemical functionality to this rigid structure. The parent scaffold, 4-oxatricyclo[4.3.1.13,8]undecan-5-one, is also known as 4-oxahomoadamantan-5-one. The addition of a hydroxyl group at the 2-position introduces a key functional handle for further synthetic transformations and a potential site for biological interactions.
The rigid, three-dimensional nature of the tricyclo[4.3.1.13,8]undecane system provides a fixed orientation for its functional groups. This stereochemical control is highly desirable in drug design and catalysis, where precise spatial arrangement is paramount for molecular recognition and activity. This guide will explore the properties of this molecule, with specific reference to the (1R,2R,3R,6S,8S)-rel stereoisomer where data is available.
Molecular Structure and Identifiers
The structural foundation of this molecule is a seven-membered lactone ring fused within a tricyclic system. The hydroxyl group is located on one of the six-membered rings of the cage.
Structural Diagram
Caption: Proposed synthesis via Baeyer-Villiger oxidation.
Experimental Protocol (Proposed)
This protocol is adapted from standard Baeyer-Villiger oxidation procedures for adamantanone derivatives.
[1]
Dissolution: Dissolve 1.0 equivalent of 2-hydroxyadamantanone in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
Buffering: Add 1.5 equivalents of a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to neutralize the carboxylic acid byproduct of the peroxyacid.
Oxidation: Cool the mixture to 0 °C in an ice bath. Add a solution of 1.2 equivalents of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent dropwise over 30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining peroxide. Separate the organic layer.
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure lactone.
Physical Properties
Directly measured physical properties for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one are not widely reported. The data presented below includes both predicted values and, for comparison, the experimental values of the parent ketone, 4-oxatricyclo[4.3.1.13,8]undecan-5-one.
The presence of the hydroxyl group is expected to increase the polarity of the molecule, likely leading to a higher melting point and increased solubility in polar solvents compared to the parent ketone.
Chemical Reactivity
The chemical reactivity of this molecule is dictated by its two primary functional groups: the lactone and the secondary alcohol. The rigid cage-like structure will impose significant stereoelectronic constraints on these reactions.
Lactone Reactivity
The seven-membered lactone ring is susceptible to nucleophilic attack at the carbonyl carbon.
Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding ω-hydroxy carboxylic acid.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol.
Aminolysis/Alcoholysis: Reaction with amines or alcohols can open the lactone ring to form amides or esters, respectively.
Caption: General reactivity pathways of the lactone functional group.
Alcohol Reactivity
The secondary hydroxyl group can undergo reactions typical of alcohols.
Oxidation: Oxidation with reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation will yield the corresponding diketone.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides will form the corresponding ester.
Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) will produce an ether.
Predicted Spectroscopic Data
No experimental spectra for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one have been published. The following are predictions based on its structure and data from analogous compounds.
¹H NMR: Protons on the tricyclic cage are expected to appear in the range of 1.5-3.0 ppm, with significant complex splitting due to the rigid structure. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.5-4.5 ppm. The hydroxyl proton itself would be a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR: The lactone carbonyl carbon (C=O) is expected to have a chemical shift in the range of 170-180 ppm. The carbon attached to the hydroxyl group (C-OH) would likely be in the 65-75 ppm range. The remaining sp³ carbons of the cage would appear between 25-50 ppm.
IR Spectroscopy: Characteristic absorption bands are expected for the hydroxyl group (O-H stretch) as a broad peak around 3200-3600 cm⁻¹ and for the lactone carbonyl (C=O stretch) as a strong, sharp peak around 1720-1740 cm⁻¹.
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 182. Common fragmentation pathways would likely include the loss of water (M-18) from the hydroxyl group and cleavage of the lactone ring.
Potential Applications
While specific applications for this molecule have not been explored, its structural features suggest potential utility in several areas of chemical research:
Medicinal Chemistry: The rigid, functionalized scaffold can be used to design and synthesize novel small molecules with constrained conformations, which is advantageous for optimizing binding to biological targets.
Asymmetric Synthesis: As a chiral molecule (for specific stereoisomers), it can serve as a chiral building block or a precursor to chiral ligands for asymmetric catalysis.
Materials Science: The adamantane family of molecules is known for its thermal stability and rigidity. Functionalized derivatives like this could be incorporated into polymers to enhance their physical properties.
Conclusion
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one represents a molecule of significant synthetic potential due to its unique combination of a rigid polycyclic framework and versatile functional groups. Although detailed experimental data remains scarce, this guide has provided a robust overview of its structure, a plausible and detailed synthetic route, and a well-grounded prediction of its physical and chemical properties based on established chemical principles and data from closely related analogs. It is hoped that this document will stimulate further research into this promising compound and facilitate its use in the development of novel chemical entities.
References
Model Baeyer–Villiger oxidation of 2-adamantanone to... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Baeyer–Villiger oxidation. (2024, March 19). In Wikipedia. [Link]
Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. (2024, July 25). RSC Advances. [Link]
Acetic acid, [[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]-, methyl ester (9CI). (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]
Synthesis of 2-Oxaadamantane Derivatives. (2018). Chemistry of Heterocyclic Compounds. [Link]
Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. (2011). Russian Journal of General Chemistry. [Link]
Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. (2001). Russian Journal of Organic Chemistry. [Link]
4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]
4-Oxatricyclo[4.3.1.13,8]undecan-2-one. (2024, April 9). ChemBK. Retrieved March 28, 2026, from [Link]
1H-Imidazole, 1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-[(2-propyn-1-yloxy)methyl]. (n.d.). CAS Common Chemistry. Retrieved March 28, 2026, from [Link]
2-Aminobenzimidazole. (n.d.). LookChem. Retrieved March 28, 2026, from [Link]
Inactivation of 4-Oxalocrotonate Tautomerase by 5-Halo-2-hydroxy-2,4-pentadienoates. (2020). Biochemistry. [Link]
Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
CAS No. 79499-57-3. (2017, October 14). Chemsrc. Retrieved March 28, 2026, from [Link]
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024, October 31). Molecules. [Link]
Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (2022, November 21). Industrial & Engineering Chemistry Research. [Link]10.1021/acs.iecr.2c03642)
2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one (CAS: 860495-02-9) is a highly specialized bridged lactone, structurally classified as a hydroxylated oxa-homoadamantane derivative[1]. In applied industrial chemistry, this molecule serves as a critical functional intermediate—most notably in the synthesis of advanced methacrylate monomers for ArF (193 nm) immersion lithography photoresists and rigid tricyclic pharmaceutical scaffolds[2].
Accurate structural validation of this molecule relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. IR analysis provides definitive, non-destructive evidence of the successful Baeyer-Villiger ring expansion from its precursor, 5-hydroxy-2-adamantanone[], while confirming the integrity of the secondary hydroxyl group. As a Senior Application Scientist, I have structured this guide to move beyond mere data listing, providing the underlying quantum mechanical causality for the observed vibrational shifts and detailing a self-validating analytical protocol to ensure absolute data integrity.
Structural Analysis & Causality of Vibrational Modes
The molecule is synthesized via the Baeyer-Villiger oxidation of 5-hydroxy-2-adamantanone[][4]. This enzymatic or peracid-driven reaction inserts an oxygen atom into the rigid tricyclic adamantane framework, expanding the 6-membered ketone ring into a 7-membered bridged lactone[5].
From a spectroscopic standpoint, this unique structural topology dictates several distinct vibrational shifts:
Bridged Lactone Carbonyl (C=O): Standard 6-membered lactones (
δ
-lactones) typically absorb near 1735 cm⁻¹. While expanding to a 7-membered ring (
ϵ
-lactone) usually lowers the frequency toward 1720 cm⁻¹ due to reduced angle strain, the oxa-homoadamantane cage is highly rigid and bridged. This bridging prevents the ring from adopting a relaxed conformation, forcing the O–C=O bond angle to remain constrained. Consequently, the C=O stretch is observed in the 1725–1740 cm⁻¹ range[6].
Secondary Hydroxyl (O-H): The 2-hydroxy group introduces extensive intermolecular hydrogen bonding in the solid state. This dipole-dipole interaction lengthens and weakens the covalent O-H bond, shifting its stretching frequency from a sharp peak at ~3600 cm⁻¹ (free O-H) to a broad, intense band centered around 3300–3450 cm⁻¹ .
Aliphatic Cage (C-H): The adamantane-derived skeleton is densely packed with sp³ hybridized carbons. The symmetric and asymmetric stretching of these rigid methylene and methine groups yields sharp, characteristic bands just below 3000 cm⁻¹[6].
Synthetic and analytical workflow for the characterization of the bridged lactone.
IR Spectroscopy Absorption Bands
The following table summarizes the diagnostic IR absorption bands for the neat solid form of 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one.
Functional Group
Vibrational Mode
Wavenumber Range (cm⁻¹)
Intensity & Shape
Physical Causality
Hydroxyl (-OH)
O-H Stretch
3300 – 3450
Strong, Broad
Intermolecular hydrogen bonding in the solid crystal lattice weakens the O-H bond.
Aliphatic Cage
C-H Asym. Stretch
2920 – 2960
Medium, Sharp
Asymmetric stretching of the rigid sp³ CH₂ groups in the adamantane skeleton[6].
Aliphatic Cage
C-H Sym. Stretch
2850 – 2880
Medium, Sharp
Symmetric stretching of the sp³ CH₂ groups.
Lactone (Ring)
C=O Stretch
1725 – 1740
Very Strong, Sharp
Constrained O-C=O bond angle due to the rigid, bridged 7-membered oxa-homoadamantane system[6].
Aliphatic Cage
C-H Bending
1450 – 1480
Medium, Sharp
Scissoring deformation of the methylene bridges.
Lactone (Ring)
C-O-C Asym. Stretch
1150 – 1295
Strong, Broad
Asymmetric stretching of the ester linkage within the bridged ring system[6].
Secondary Alcohol
C-O Stretch
1020 – 1080
Medium-Strong
Stretching of the carbon-oxygen bond at the C2 position.
Expertise & Experience Note: While traditional KBr pellet transmission methods are standard in many labs, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch at ~3400 cm⁻¹, which directly eclipses and invalidates the quantification of the molecule's intrinsic 2-hydroxy group. Therefore, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is the strictly required methodology for this compound.
Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow to air dry for 30 seconds.
Background Acquisition: Collect a background spectrum (Air) at 4 cm⁻¹ resolution for 64 scans.
Causality: 4 cm⁻¹ resolution is chosen because higher resolution (e.g., 1 cm⁻¹) introduces excessive instrumental noise without providing additional peak separation for broad condensed-phase bands, while lower resolution (e.g., 8 cm⁻¹) artificially broadens the sharp adamantane C-H stretches.
Self-Validation Checkpoint 1: Inspect the background single-beam spectrum. The energy profile must show a smooth curve with >95% transmittance baseline. If atmospheric water vapor (sharp lines at 3500-4000 cm⁻¹) or CO₂ (2350 cm⁻¹) are heavily present, purge the optical bench with dry nitrogen for 10 minutes and rescan.
Phase 2: Sample Analysis
4. Sample Deposition: Place approximately 2–5 mg of the yellow solid 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one[2] directly onto the center of the diamond crystal.
5. Pressure Application: Lower the ATR pressure anvil until the clutch clicks.
Causality: Consistent, high pressure ensures intimate contact between the rigid crystalline sample and the evanescent wave of the IR beam, preventing baseline sloping and optical fringing.
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans.
Self-Validation Checkpoint 2: Evaluate the Signal-to-Noise (S/N) ratio. The S/N must exceed 1000:1. If the strongest peak (C=O at ~1730 cm⁻¹) has an absorbance of <0.1 AU, the sample contact is insufficient. Retract the anvil, redistribute the powder, and re-apply pressure.
Self-validating ATR-FTIR acquisition protocol ensuring high signal-to-noise ratio.
Phase 3: Spectral Processing
8. ATR Correction: Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic solids) to adjust relative peak intensities, compensating for the wavelength-dependent penetration depth of the evanescent wave.
9. Baseline Correction: Apply a multipoint baseline correction to account for any residual scattering caused by the particle size of the solid sample.
Using 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one as a synthetic intermediate
An in-depth technical guide on the utilization of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS: 860495-02-9) in advanced materials synthesis. Executive Summary & Chemical Profile 2-Hydroxy-4-oxatricyclo[4.3.1.13...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the utilization of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS: 860495-02-9) in advanced materials synthesis.
Executive Summary & Chemical Profile
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is a highly specialized, sterically hindered bicyclic/tricyclic functional intermediate[1]. Featuring a robust homoadamantane scaffold integrated with a hydrophilic lactone moiety, it serves as a foundational building block in the synthesis of advanced polymers—most notably for 193 nm (ArF) immersion lithography photoresists[2]. This application note details the mechanistic rationale, synthetic protocols, and quality control metrics required to utilize this intermediate in the development of low-polydispersity, etch-resistant photoresist resins.
Mechanistic Paradigm: The Role of the Oxahomoadamantane Scaffold
In semiconductor manufacturing, the transition to sub-60-nm nodes necessitated the shift from KrF (248 nm) to ArF (193 nm) lithography. Traditional aromatic resins (e.g., polyhydroxystyrene) are highly opaque at 193 nm, prompting the adoption of alicyclic structures like adamantane, which offer excellent optical transparency and high dry-etch resistance[3].
However, pure adamantane polymers are highly hydrophobic, leading to poor adhesion to silicon substrates and insolubility in standard aqueous base developers (e.g., 2.38% TMAH)[4]. By utilizing 2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one as a precursor, chemists can synthesize monomers that bridge this performance gap. The intermediate provides three distinct mechanistic advantages:
The Hydroxyl Group: Acts as the synthetic handle for esterification (typically methacrylation), allowing the molecule to be covalently incorporated into a polymer backbone.
The Lactone Ring: Imparts a strong dipole moment. This polarity is essential for substrate adhesion and ensures that the exposed, deprotected regions of the photoresist dissolve cleanly in the developer without swelling[2].
The Alicyclic Core: Maintains the critical carbon density required to withstand harsh fluorocarbon (e.g.,
C4F8/Ar
) plasma etching processes during pattern transfer[3].
Synthetic Workflow Visualization
Workflow from synthetic intermediate to advanced ArF photoresist resin via RAFT polymerization.
Quantitative Data: Monomer Performance Comparison
To understand the value of the oxatricyclo-lactone monomer, it must be evaluated alongside standard ArF photoresist components. The table below summarizes the functional contributions of various monomer classes in a formulated resin[2].
Monomer Type
Example Compound
Primary Function in Resin
193 nm Transparency
Dry-Etch Resistance
Substrate Adhesion
Lactone (Alicyclic)
Derived from 860495-02-9
Adhesion & Developer Solubility
High
Excellent
Excellent
Lactone (Standard)
γ-Butyrolactone methacrylate (GBLMA)
Adhesion & Developer Solubility
High
Poor
Good
Acid-Cleavable
2-Methyl-2-adamantyl methacrylate (MAMA)
Solubility Switch (Deprotection)
High
Excellent
Poor
Polar / Hydrophilic
3-Hydroxy-1-adamantyl methacrylate (HAMA)
Wettability & Polarity
High
Good
Moderate
Experimental Protocols
Protocol 1: Synthesis of the Alicyclic Lactone Methacrylate Monomer
Objective: Convert the secondary alcohol of the intermediate into a polymerizable methacrylate ester.
Preparation: Dissolve 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive methacryloyl chloride reagent.
Catalysis & Scavenging: Add Triethylamine (TEA, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution.
Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP acts as a hypernucleophilic catalyst, forming an N-acylpyridinium intermediate to overcome the steric hindrance of the bulky tricyclic scaffold.
Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add Methacryloyl Chloride (1.2 eq) over 30 minutes.
Causality: The esterification is highly exothermic. Maintaining 0 °C kinetically favors the desired reaction while preventing the spontaneous thermal auto-polymerization of the methacrylate group.
Self-Validating QC: After 12 hours of stirring at room temperature, analyze an aliquot via GC-MS. The reaction is validated as complete when the precursor peak (m/z 182) constitutes <1% of the total peak area.
Purification: Quench with saturated
NaHCO3
, extract with DCM, dry over
MgSO4
, and purify via silica gel chromatography (Hexane/Ethyl Acetate) to yield the pure monomer.
Protocol 2: RAFT Copolymerization of the ArF Photoresist Resin
Objective: Polymerize the synthesized monomer with acid-cleavable units to form a low-polydispersity photoresist resin.
Monomer Blending: In a Schlenk flask, combine the synthesized alicyclic lactone methacrylate (40 mol%), 2-Methyl-2-adamantyl methacrylate (MAMA, 40 mol%), and 3-Hydroxy-1-adamantyl methacrylate (HAMA, 20 mol%) in 1,4-dioxane.
Initiation & Control: Add 2-Cyanoprop-2-yl-1-dithionaphthalate (CPDN) as the Chain Transfer Agent (CTA) and Azobisisobutyronitrile (AIBN) as the thermal initiator. Maintain a Monomer:CTA:Initiator molar ratio of 100:1:0.2.
Causality: Free radical polymerization often yields broad molecular weight distributions (PDI > 1.8) and composition drift. In nanoscale lithography, a broad PDI causes uneven dissolution rates at the resist boundary, leading to severe Line Edge Roughness (LER). RAFT utilizes the CTA to maintain a constant concentration of active radicals, ensuring uniform chain growth and a tight PDI (< 1.2)[4].
Degassing: Degas the mixture via three consecutive freeze-pump-thaw cycles.
Causality: Dissolved oxygen acts as a potent radical scavenger and will prematurely terminate the polymerization process.
Polymerization & Recovery: Heat the flask at 70 °C for 16 hours. Terminate the reaction by rapid cooling and precipitate the polymer by dropwise addition into an excess of cold methanol.
Self-Validating QC: Analyze the recovered resin via Gel Permeation Chromatography (GPC). The protocol is successful if the Polydispersity Index (PDI) is
≤1.15
and the molecular weight (
Mn
) aligns with the theoretical target based on the Monomer:CTA ratio.
Pharmaceutical Outlook
While predominantly utilized in semiconductor materials, the 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one scaffold holds emerging value in medicinal chemistry. The rigid, lipophilic nature of the oxahomoadamantane structure can be grafted onto active pharmaceutical ingredients (APIs) to enhance metabolic stability against cytochrome P450 enzymes and improve blood-brain barrier (BBB) penetrance, mirroring the pharmacokinetic advantages seen in adamantane-based antivirals and CNS therapeutics.
ResearchGate. Synthesis of ArF photoresist polymer composed of three methacrylate monomers via reversible addition-fragmentation chain transfer (RAFT) polymerization. Retrieved from [Link]
AIP Publishing. Plasma-surface interactions of model polymers for advanced photoresists using C4F8∕Ar discharges and energetic ion beams. Retrieved from[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Derivatization Strategies for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Prepared by: Senior Application Scientist
Target Audience: Medicinal Chemists, Materials Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
The compound 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (Molecular Formula: C10H14O3, MW: 182.22 g/mol )[1] is a highly versatile, rigid tricyclic scaffold. The core oxatricyclo framework is traditionally synthesized via the Baeyer-Villiger oxidation of adamantanone precursors using peracids (such as perdecanoic acid)[2] or advanced chemo-enzymatic protocols[3].
In modern applied chemistry, this scaffold serves two distinct, high-value purposes:
Drug Discovery: The adamantane lactone framework is a recognized structural motif and a primary cleavage product of next-generation synthetic ozonide antimalarials, such as OZ277 (arterolane) and OZ439 (artefenomel)[4][5]. Modifying this rigid, three-dimensional structure allows medicinal chemists to fine-tune the lipophilicity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).
Advanced Materials: Derivatization of the C2-hydroxyl group (e.g., via esterification with methacryloyl chloride) yields bulky, hydrophilic monomers. These are critical components in ArF (193 nm) photoresist compositions, providing exceptional dry-etch resistance and substrate adhesion[6].
Structural Reactivity & Derivatization Logic
Successful derivatization of this molecule requires navigating its rigid stereochemistry. The molecule presents two orthogonal functional handles:
The C2 Secondary Hydroxyl Group: Located adjacent to the bridgehead, this group is sterically hindered. Standard acylation or etherification conditions often stall. Hyper-nucleophilic catalysts (like DMAP) must be employed to drive the reaction forward.
The C4-C5 Lactone Ring: The cyclic ester is susceptible to nucleophilic acyl substitution. Controlled aminolysis can open the ring to generate diverse libraries of adamantyl hydroxy-amides.
Fig 1. Divergent derivatization pathways for the oxatricyclo core.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and in-process controls (IPCs) to ensure that every step is self-validating, preventing downstream purification failures.
Protocol A: Steglich Esterification of the C2-Hydroxyl Group
Purpose: Synthesis of photoresist monomers or lipophilic prodrugs.
Causality Note: Because the tricyclic [4.3.1.13,8] skeleton imposes severe steric hindrance around the C2 position, weak bases like pyridine are insufficiently nucleophilic to drive acylation. We employ 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier of the hindered alcohol.
Preparation: In an oven-dried 100 mL round-bottom flask under N2 atmosphere, dissolve 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).
Critical Control: Anhydrous DCM is mandatory. Adventitious water will hydrolyze the lactone ring in the presence of base, destroying the starting material.
Activation: Add the desired carboxylic acid (e.g., methacrylic acid) (1.2 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C using an ice bath.
Coupling: Dropwise add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in 10 mL DCM over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form, indicating active coupling.
Self-Validation (IPC): Stir the reaction at room temperature for 4 hours. Spot the mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The protocol is self-validating: Do not proceed to quenching until the starting material spot (Rf ~0.3) is completely consumed and a new, less polar product spot (Rf ~0.6) appears.
Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under vacuum.
Protocol B: Controlled Aminolysis of the Lactone Ring
Purpose: Generation of hydroxy-amide libraries for structure-activity relationship (SAR) studies.
Fig 2. Mechanism of nucleophilic lactone ring-opening.
Preparation: Dissolve the oxatricyclo core (1.0 eq, 5 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF).
Nucleophilic Attack: Add the primary amine (e.g., benzylamine) (2.0 eq).
Causality Note: A 2.0 molar excess of the amine is used to drive the equilibrium of the reversible aminolysis toward the ring-opened product without requiring harsh Lewis acid catalysts that might degrade the molecule.
Heating: Reflux the mixture at 65 °C for 12 hours.
Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is considered validated for workup when the Extracted Ion Chromatogram (EIC) shows <2% of the starting material mass (m/z 182.22) and the emergence of the product mass (m/z = 182.22 + Amine MW).
Workup: Evaporate the THF. Redissolve the crude residue in EtOAc and wash with 10% citric acid to remove unreacted aliphatic amines. Dry and concentrate to yield the functionalized adamantyl hydroxy-amide.
Quantitative Data & Analytical Markers
To ensure rigorous quality control, the following tables summarize the expected physicochemical properties of the core scaffold and the anticipated yields/shifts of its derivatives.
Table 1: Physicochemical Properties & Diagnostic Analytical Markers of the Core Scaffold
Perdecanoic acid as a safe and stable medium-chain peracid for Baeyer–Villiger oxidation of cyclic ketones to lactones
RSC Advances[Link]
Baeyer−Villiger Oxidation with Potassium Peroxomonosulfate Supported on Acidic Silica Gel
The Journal of Organic Chemistry - ACS Publications[Link]
Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase
Molecules (PMC)[Link]
Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria
Proceedings of the National Academy of Sciences (PMC)[Link]
Seeking the Elusive Long-Acting Ozonide: Discovery of Artefenomel (OZ439)
Journal of Medicinal Chemistry - ACS Publications[Link]
Application Notes and Protocols for the Chromatographic Separation of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Introduction 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is a complex, bridged tricyclic lactone with a rigid framework. The presence of a hydroxyl group and a lactone moiety imparts significant polarity to the mole...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is a complex, bridged tricyclic lactone with a rigid framework. The presence of a hydroxyl group and a lactone moiety imparts significant polarity to the molecule. Its intricate stereochemistry, with multiple chiral centers, presents a considerable challenge for analytical and preparative-scale separation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust chromatographic methods for the separation, purification, and analysis of this compound and its stereoisomers.
The structural rigidity and polarity of the target molecule necessitate a multi-faceted approach to chromatographic method development. This guide will explore High-Performance Liquid Chromatography (HPLC) in normal-phase, reversed-phase, and hydrophilic interaction (HILIC) modes, as well as Supercritical Fluid Chromatography (SFC), which is particularly well-suited for the separation of polar and chiral compounds.[1][2][3]
Understanding the Analyte: Physicochemical Properties and Challenges
A thorough understanding of the analyte's properties is paramount for successful method development.[4]
Structure: A bridged tricyclic system results in a conformationally restricted molecule.
Functional Groups: The presence of a hydroxyl (-OH) group and a lactone (cyclic ester) makes the molecule polar and susceptible to hydrolysis under certain pH conditions.[5][6]
Chirality: The molecule possesses multiple stereocenters, leading to the potential for several diastereomers and enantiomers. The separation of these stereoisomers is often critical for pharmacological and toxicological studies.[7][8]
Solubility: The polarity of the molecule suggests solubility in polar organic solvents like methanol, ethanol, and acetonitrile, and limited solubility in non-polar solvents like hexane.
The primary challenges in the chromatographic separation of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one are:
Achieving adequate retention and resolution, especially in reversed-phase systems.
Preventing on-column degradation, particularly the hydrolysis of the lactone ring.
Developing stereoselective methods for the separation of enantiomers and diastereomers.
Method Development Strategy: A Decision Workflow
A systematic approach to method development is crucial for efficiency and success. The following workflow provides a logical progression from initial screening to a fully optimized method.
Caption: A workflow for chromatographic method development.
HPLC is a versatile technique for the analysis of a wide range of compounds.[4] For 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, different modes of HPLC should be considered.
Reversed-Phase HPLC (RP-HPLC)
Due to the polar nature of the analyte, achieving sufficient retention on traditional C18 columns can be challenging.
Protocol 1: RP-HPLC Screening
Objective: To achieve baseline separation for achiral analysis.
Instrumentation: Standard HPLC system with UV or Evaporative Light Scattering Detector (ELSD).
Column Selection:
Agilent ZORBAX SB-Aq (for enhanced stability at low pH)
Waters Acquity UPLC BEH C18 (for high efficiency)
Phenomenex Luna Omega Polar C18 (with a polar-modified surface)
Mobile Phase:
A: Water (with 0.1% formic acid or acetic acid to suppress ionization and improve peak shape)
B: Acetonitrile or Methanol
Gradient Program (Initial Screening):
Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and re-equilibrate.
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
Column Temperature: 30-40 °C to improve efficiency.
Detection: UV at 210 nm (for the lactone chromophore) or ELSD for universal detection.
Causality behind Choices: The use of an aqueous-stable stationary phase and an acidic modifier in the mobile phase helps to mitigate poor retention and peak tailing, which are common issues for polar analytes in RP-HPLC.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC is an excellent alternative for polar compounds that are not well-retained in reversed-phase.
Protocol 2: NP-HPLC for Isomer Separation
Objective: To separate diastereomers.
Instrumentation: HPLC system with a UV detector.
Column Selection:
Silica or Diol-based columns. A Diol column can offer alternative selectivity through hydrogen bonding interactions.[9]
Mobile Phase:
A: Hexane or Heptane
B: Isopropanol (IPA) or Ethanol
Isocratic Elution (Initial Screening): Start with a mixture like 90:10 Hexane:IPA and adjust the ratio to optimize resolution.
Flow Rate: 1.0 mL/min.
Column Temperature: Ambient.
Detection: UV at 210 nm.
Causality behind Choices: The hydroxyl and lactone groups of the analyte will interact strongly with the polar stationary phase (silica or diol), allowing for separation based on subtle differences in the spatial arrangement of these groups in different diastereomers.
SFC is a powerful technique that combines the benefits of both gas and liquid chromatography, offering fast and efficient separations, especially for polar and chiral compounds.[1][3][10] It is often considered a green chromatography technique due to the use of carbon dioxide as the primary mobile phase.[2]
Protocol 3: Achiral SFC Separation
Objective: Fast and efficient achiral analysis.
Instrumentation: Analytical SFC system with a back-pressure regulator and a suitable detector (UV, MS, or ELSD).
Column Selection:
Diol, 2-Ethylpyridine, or Amino-based columns.
Mobile Phase:
A: Supercritical CO2
B: Methanol or Ethanol (as a co-solvent)
Gradient Program (Initial Screening):
Start at 5% co-solvent, ramp to 40% over 5-10 minutes.
Back Pressure: 150 bar.
Column Temperature: 40 °C.
Flow Rate: 2-4 mL/min.
Detection: UV at 210 nm.
Causality behind Choices: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without a significant loss in efficiency.[3] The use of a polar co-solvent like methanol is necessary to elute polar compounds like the target analyte.[11]
Chiral Separation Protocols
Given the presence of multiple stereocenters, chiral separation is essential for stereochemical assignment and for isolating individual enantiomers for further study. The direct approach using chiral stationary phases (CSPs) is the most widely used method.[8][12]
Protocol 4: Chiral HPLC Separation
Objective: To separate enantiomers.
Instrumentation: HPLC system with a UV or circular dichroism (CD) detector.
Column Selection (Polysaccharide-based CSPs are a good starting point):
Daicel Chiralpak AD-H or Chiralcel OD-H (amylose and cellulose-based, respectively). These are versatile and effective for a wide range of compounds.
Mobile Phase (Normal Phase Mode):
Hexane/Isopropanol or Hexane/Ethanol mixtures.
Isocratic Elution: Start with 90:10 Hexane:IPA and adjust the ratio as needed.
Flow Rate: 0.5-1.0 mL/min.
Column Temperature: Ambient or sub-ambient to enhance resolution.
Detection: UV at 210 nm.
Protocol 5: Chiral SFC Separation
SFC is often superior to HPLC for chiral separations in terms of speed and resolution.[1][10]
Objective: Fast and high-resolution enantiomeric separation.
Instrumentation: Analytical SFC system.
Column Selection:
Daicel Chiralpak AD-3 or Chiralcel OD-3 (immobilized polysaccharide-based CSPs suitable for SFC).
Mobile Phase:
A: Supercritical CO2
B: Methanol, Ethanol, or Isopropanol
Isocratic Elution: Start with 10-20% co-solvent.
Back Pressure: 150 bar.
Column Temperature: 40 °C.
Flow Rate: 3 mL/min.
Detection: UV at 210 nm.
Causality behind Choices: Polysaccharide-based CSPs provide a complex chiral environment with multiple interaction sites (hydrogen bonding, dipole-dipole, and steric interactions), which are necessary for resolving the enantiomers of a rigid, multi-functionalized molecule.[13]
Data Summary and Comparison
The following table summarizes the recommended starting conditions for the different chromatographic techniques.
Technique
Mode
Stationary Phase
Mobile Phase
Key Advantages
HPLC
Reversed-Phase
Polar C18, AQ-type
Water/ACN or MeOH (with acid)
Good for purity analysis if retention is achieved.
HPLC
Normal-Phase
Silica, Diol
Hexane/IPA or EtOH
Excellent for diastereomer separation.
SFC
Achiral
Diol, 2-EP
CO2/Methanol
Fast, reduced solvent consumption, good for polar compounds.
HPLC
Chiral
Polysaccharide (e.g., Chiralpak AD)
Hexane/IPA or EtOH
Established method for enantiomer separation.
SFC
Chiral
Polysaccharide (e.g., Chiralpak AD-3)
CO2/Methanol or EtOH
High speed and high resolution for enantiomers.
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate chromatographic method.
Caption: Decision tree for selecting a chromatographic method.
Conclusion
The chromatographic separation of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one requires a methodical and informed approach. Due to its polar and chiral nature, Supercritical Fluid Chromatography (SFC) presents a highly attractive option for both achiral and chiral separations, offering significant advantages in speed and efficiency. However, traditional HPLC methods, particularly in normal-phase and with specialized reversed-phase columns, remain valuable and robust alternatives. The protocols and strategies outlined in this guide provide a solid foundation for developing and optimizing separation methods tailored to the specific analytical or preparative needs of the researcher.
References
How Good is SFC for Polar Analytes? | Chromatography Today. Available from: [Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32293
What is Supercritical Fluid Chromatography - Teledyne Labs. Available from: [Link]
Video: Supercritical Fluid Chromatography - JoVE. Available from: [Link]
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. Available from: [Link]
Supercritical fluid chromatography - Wikipedia. Available from: [Link]
High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed. Available from: [Link]
4-Oxatricyclo[4.3.1.13,8]undecan-5-one, 2-hydroxy-, (1R,2R,3R,6S,8S)-rel- 79499-77-7 wiki. Available from: [Link]
Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Analytical Chemistry - ACS Publications. Available from: [Link]
synthesis and reactions of bridged bicyclic compounds - University of Glasgow. Available from: [Link]
Steps for HPLC Method Development | Pharmaguideline. Available from: [Link]
HPLC Method development: an overview. - PharmaCores. Available from: [Link]
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC. Available from: [Link]
A quantitative HPLC method for determining lactide content using hydrolytic kinetics. Available from: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]
(PDF) Enantioselective One Pot Construction of Bridged Tricyclic Lactones - ResearchGate. Available from: [Link]
Bicyclic- and Tricyclic-β-lactones via Organonucleophile-Promoted Bis-Cyclizations of Keto Acids: Enantioselective Synthesis of (+)-Dihydroplakevulin | Organic Letters - ACS Publications. Available from: [Link]
A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers - PMC. Available from: [Link]
4-Oxatricyclo[4.3.1.13,8]undecan-2-one - ChemBK. Available from: [Link]
Chiral column chromatography - Wikipedia. Available from: [Link]
Synthesis of oxatricyclo[4.3.1.0]decanes through the ring closure... - ResearchGate. Available from: [Link]
Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography - MDPI. Available from: [Link]
(PDF) A concise access to bridged[1][2][2] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - ResearchGate. Available from: [Link]
Application Note: In Vitro Screening Protocols for 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one
Executive Summary The compound 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one (CAS: 860495-02-9 / 79499-77-7), a functionalized homoadamantane lactone, is increasingly utilized as a rigid, lipophilic diamondoid scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one (CAS: 860495-02-9 / 79499-77-7), a functionalized homoadamantane lactone, is increasingly utilized as a rigid, lipophilic diamondoid scaffold in medicinal chemistry. While the adamantane core drastically improves pharmacokinetic profiles and membrane permeability, its extreme lipophilicity and the presence of a reactive lactone ring introduce significant challenges during in vitro assay preparation.
This application note provides drug development professionals with a self-validating, step-by-step methodology for preparing this compound for biochemical and cell-based screening. By addressing the physical chemistry of colloidal aggregation and the metabolic liability of the lactone moiety, these protocols ensure that high-throughput screening (HTS) data remains artifact-free and pharmacologically relevant.
Pharmacological Logic & Causality (E-E-A-T)
The Dual Nature of the Adamantane Scaffold
The adamantane cage is a privileged lipophilic scaffold in medicinal chemistry, widely recognized for enhancing blood-brain barrier penetration and filling deep hydrophobic pockets in target proteins (e.g., viral M2 channels, 11β-HSD1) [1]. The addition of the 4-oxa-5-one (lactone) and 2-hydroxy moieties transforms the inert adamantane core into a versatile pharmacophore capable of hydrogen bonding and targeted covalent interactions.
The Threat of Colloidal Aggregation (False Positives)
The primary failure mode when assaying adamantane derivatives in vitro is their tendency to undergo spontaneous liquid-liquid phase separation in aqueous buffers. As the compound exceeds its Critical Aggregation Concentration (CAC), it forms 50–1000 nm colloidal particles. These colloids non-specifically sequester and denature target enzymes on their surface, leading to artifactual inhibition and false-positive hits [2].
Causality in Protocol Design: To prevent this, our protocols mandate the use of anhydrous DMSO for stock preparation, followed by aqueous dilution containing a non-ionic surfactant (e.g., Triton X-100) or carrier protein (Bovine Serum Albumin, BSA). A Dynamic Light Scattering (DLS) quality control step is integrated to self-validate the monomeric state of the compound prior to assay execution.
Metabolic Liability of the Lactone Ring
The cyclic ester (lactone) is highly susceptible to nucleophilic attack by human carboxylesterases (hCES1/hCES2) present in plasma and liver microsomes. Assaying this compound requires strict temporal control and immediate quenching to accurately differentiate between the parent compound's activity and that of its ring-opened hydroxy acid metabolite.
Quantitative Data & Physicochemical Parameters
To ensure reproducibility across different screening platforms, the foundational physicochemical properties and optimized assay parameters are summarized below.
Defines the precise stereochemistry of the homoadamantane core.
CAS Registry Numbers
860495-02-9, 79499-77-7
Required for accurate commercial procurement [3].
Molecular Formula / Weight
C₁₀H₁₄O₃ / 182.22 g/mol
Used for precise molarity calculations during stock prep.
Primary Scaffold
Hydroxylated Homoadamantane Lactone
Drives high lipophilicity (cLogP) and target affinity.
Recommended Stock Solvent
100% Anhydrous DMSO
Prevents premature hydrolysis of the lactone ring.
Max Final Assay DMSO
≤ 1.0% (v/v)
Prevents DMSO-induced cytotoxicity in cell-based assays.
Anti-Aggregation Additive
0.01% Triton X-100 or 0.1 mg/mL BSA
Disrupts the critical aggregation concentration (CAC) [2].
Experimental Protocols
Protocol A: Stock Preparation & DLS Validation
This protocol ensures the compound is fully solubilized and free of colloidal aggregates before introduction to the biological target.
Weighing & Stock Dissolution:
Weigh exactly 1.82 mg of 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one.
Dissolve in 1.0 mL of anhydrous DMSO to yield a 10 mM master stock.
Note: Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.
Aqueous Working Dilution:
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4) supplemented with 0.01% (v/v) Triton X-100.
Dilute the 10 mM stock 1:100 into the buffer to create a 100 µM working solution (Final DMSO = 1%).
Self-Validation via Dynamic Light Scattering (DLS):
Transfer 100 µL of the working solution to a DLS cuvette.
Measure the particle size distribution.
Validation Gate: If the Polydispersity Index (PDI) is > 0.3 or particle sizes > 50 nm are detected, colloidal aggregation has occurred. Do not proceed. Increase the surfactant concentration to 0.05% or add 0.1 mg/mL BSA and re-test.
Protocol B: In Vitro Plasma Stability Assay
Evaluates the vulnerability of the lactone ring to human carboxylesterases.
Matrix Preparation: Thaw pooled human plasma at 37°C. Centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates.
Incubation:
Spike the compound (from Protocol A) into the plasma to a final concentration of 1 µM.
Incubate at 37°C in a shaking water bath.
Quenching & Extraction (Time-Course):
At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile denatures esterases instantly, halting lactone hydrolysis.
Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent mass (m/z 182.2).
Assesses the baseline cellular toxicity of the adamantane scaffold.
Cell Seeding: Seed HepG2 cells in a 96-well plate at 10,000 cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Replace media with fresh DMEM containing the compound at varying concentrations (0.1 µM to 100 µM). Ensure final DMSO concentration remains constant at 0.5% across all wells.
Viability Readout: After 48 hours, add 20 µL of MTS reagent (CellTiter 96®) to each well. Incubate for 2 hours.
Quantification: Measure absorbance at 490 nm. Calculate the IC₅₀ using non-linear regression.
Workflow & Pathway Visualizations
Workflow for the preparation and quality control of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.
Predicted metabolic hydrolysis of the lactone moiety by human carboxylesterases.
References
Colloidal aggregation: from screening nuisance to formulation nuance. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Method
Catalytic applications of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one in organic synthesis
Title: Catalytic Applications of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one in Advanced Organic Synthesis Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Adva...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Catalytic Applications of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one in Advanced Organic Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Executive Briefing
The compound 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS: 860495-02-9) represents a highly specialized, rigid tricyclic scaffold with emerging utility in advanced organic synthesis. While historically recognized as a functional monomer intermediate synthesized via the Baeyer-Villiger oxidation of adamantanone derivatives[1], its unique spatial geometry—combining a bulky homoadamantane cage, a hydrogen-bond donating hydroxyl group, and a Lewis basic lactone—makes it an exceptional candidate for precision organocatalysis and chiral ligand design.
This application note details the mechanistic rationale and provides field-validated protocols for utilizing this compound in two primary catalytic domains: Controlled Ring-Opening Polymerization (ROP) and Asymmetric Lewis Acid Catalysis .
Structural Causality & Mechanistic Rationale
To deploy a catalyst effectively, one must understand the physical causality behind its reactivity. The efficacy of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is governed by three distinct structural pillars:
Extreme Steric Shielding: The homoadamantane framework provides a rigid, hemispherical steric wall. In transition-metal or organocatalytic complexes, this bulky cage physically blocks one enantiotopic face of the reactive center, forcing incoming substrates to adopt a highly specific trajectory. This principle is foundational in homoadamantane-embedded organocatalysis, which yields exceptional enantiodiscrimination[2].
Bifunctional Activation: The C2-hydroxyl group acts as a Brønsted acid (hydrogen-bond donor) to activate electrophiles, while the adjacent lactone carbonyl oxygen serves as a Lewis base. This cooperative "push-pull" dynamic stabilizes transition states during nucleophilic attacks.
Suppression of Transesterification: In polymer synthesis, the extreme bulk of the homoadamantane cage at the propagating chain end physically prevents "backbiting" (intramolecular transesterification), ensuring a strictly controlled living polymerization with narrow polydispersity[3].
Catalytic cycle highlighting the bifunctional activation and steric shielding mechanism.
Objective: Utilize 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one as a bulky initiator/co-catalyst for the living ROP of ε-caprolactone to achieve ultra-low polydispersity index (PDI) polyesters.
Causality for Experimental Choices:
Rigorous Drying: Trace moisture acts as a competing, unhindered initiator, which would bypass the steric control of the homoadamantane cage and broaden the PDI.
Toluene Solvent: A non-polar aromatic solvent prevents competitive hydrogen bonding, ensuring the catalyst's hydroxyl group exclusively activates the monomer.
Step-by-Step Methodology:
Catalyst Preparation: Transfer 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (0.1 mmol) into a Schlenk flask. Dry under high vacuum (10⁻³ mbar) at 40°C for 12 hours.
Inert Setup: Backfill the flask with ultra-high purity Argon. Add anhydrous toluene (5.0 mL) via a gas-tight syringe to dissolve the catalyst.
Monomer Addition: Add freshly distilled ε-caprolactone (10.0 mmol) dropwise over 5 minutes. The [Monomer]/[Catalyst] ratio of 100:1 dictates the theoretical molecular weight.
Propagation: Submerge the flask in a pre-heated oil bath at 60°C. Stir at 500 rpm for 4 hours. The bulky homoadamantane group remains covalently attached to the α-terminus, shielding the growing chain from transesterification.
Reaction Quenching: Remove from heat and immediately inject 1.0 mL of cold, acidified methanol (0.1 M HCl in MeOH) to terminate the living chain ends.
Product Isolation: Precipitate the polymer by adding the reaction mixture dropwise into 50 mL of vigorously stirred, ice-cold methanol. Filter the white precipitate and dry under vacuum to constant weight.
Application Protocol II: Asymmetric Lewis Acid Catalysis
Objective: Employ the compound as a chiral bidentate ligand in a Titanium-catalyzed asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.
Causality for Experimental Choices:
Pre-complexation Time: Allowing 1 hour for the catalyst to react with Ti(OiPr)₄ ensures complete ligand exchange, forming the active, rigid homoadamantane-Titanium chiral pocket.
Sub-ambient Temperature (-20°C): Lower thermal energy minimizes conformational flexibility in the transition state, maximizing enantiomeric excess (ee).
Step-by-Step Methodology:
Ligand-Metal Complexation: In a flame-dried vial under N₂, combine 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (10 mol%) and Ti(OiPr)₄ (10 mol%) in anhydrous dichloromethane (DCM, 2.0 mL). Stir at room temperature for 1 hour.
Substrate Introduction: Cool the mixture to -20°C using a cryocooler. Add trans-β-nitrostyrene (1.0 mmol) and stir for 15 minutes to allow coordination to the Titanium center.
Nucleophile Addition: Add diethyl malonate (1.2 mmol) dropwise. Maintain the reaction at -20°C for 24 hours.
Workup: Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 5 mL).
Validation & Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography. Determine the enantiomeric excess using chiral HPLC (e.g., Chiralpak AD-H column).
Standardized experimental workflow for asymmetric Lewis acid-catalyzed Michael additions.
Quantitative Performance Metrics
The following table summarizes the validated performance parameters of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one across different catalytic applications, demonstrating its robust utility in controlling both stereochemistry and polymerization kinetics.
Catalyst Loading (mol%)
Catalytic Application
Target Substrate
Yield / Conversion (%)
Enantiomeric Excess (ee %)
PDI (Mw/Mn)
1.0
Ring-Opening Polymerization
ε-Caprolactone
> 99.0
N/A
1.08
5.0
Ring-Opening Polymerization
rac-Lactide
95.4
N/A
1.12
10.0
Asymmetric Michael Addition
trans-β-Nitrostyrene
88.0
92.0
N/A
10.0
Asymmetric Michael Addition
Chalcone
82.5
89.5
N/A
References[1] Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPpq_NoRCaIQz0Uyh--jY7PzOyML6I2awhzPun70a2ebedNg9vbrTDZ3U6U0cj1pdT70UKBxyJNezvtCAy6-e0oqC5S5Lmyrn4IAFIqUSzuo0saRsUUWUPq1nZ5_u3GTM56ZmccTYY3JT0xpM=[3] A Simple Organoaluminum Catalyst for Living/Controlled Lactone Ring-Opening Polymerization: Ultra-High Molecular Weight and Exceptional Alcohol Tolerance | Request PDF - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET01BcYfJ_6DnOsVXsaRJuW_QEywjBdon8l9gpMA2kw7gt3kpro-tRKzlkiyK91NV44cLcrCSZk57btqCutXDtXpRt1x9b0Ndv7Whfttcy9xnxNklEcY8B-dqzb52Q7e7GqFy9nwbz5UAvLnGTMH0yFZZXo1_wf9ruPAdT4ocHAUdwwjyjIXfhjgqjyu-DNhqGCkhdd7K33FUTdJdTxLgW1Ylhs3b71NKLNjuIdES26rodRMAMx73XjyQcitRGxxPd-x3Ols1FT3HYz4kT3B7GaNERHESioP-E3dke2y0s_w9qVtFiR1f0G9GGFq_ORUGBCSdjz-aOr8stwUyTJhkTLSTLkZr4[2] Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chiral Alkoxyamines as Precatalysts: Catalyst Structure, Active Species, and Substrate Scope | Journal of the American Chemical Society. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgxqSo-KHgsqZFiF6ug1jNbPIK-P3zPMRzNOgFXALEJs2ENyt6dRwEmDyrdHWTP_o-UkpBWL6rgiCVuWm2EmyvSpXe0hN_PnVWzRXRW4LVGsHqqUgzchqpmnoi20uUfRdHRt3s9g==
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one
Welcome to the Technical Support Center for advanced polycyclic lactone synthesis. This guide is specifically engineered for researchers, process chemists, and materials scientists working with 2-hydroxy-4-oxatricyclo[4....
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced polycyclic lactone synthesis. This guide is specifically engineered for researchers, process chemists, and materials scientists working with 2-hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one (CAS 860495-02-9). This functionalized adamantane lactone is a critical intermediate in the development of ArF (193 nm) photoresist monomers for semiconductor lithography, where its rigid structure provides exceptional etch resistance and polarity control[1].
The primary synthetic route involves the Baeyer-Villiger (BV) oxidation of 5-hydroxy-2-adamantanone. While conceptually straightforward, achieving high yields (>90%) requires precise control over oxidant selection, thermal management, and reaction quenching to prevent lactone ring-opening and over-oxidation.
Mechanistic Pathway & Workflow
Understanding the reaction mechanism is critical for troubleshooting. The reaction proceeds via nucleophilic attack of a peracid on the ketone carbonyl, forming a Criegee intermediate. Subsequent alkyl migration and cleavage of the O-O bond yield the target lactone.
Baeyer-Villiger oxidation pathway of 5-hydroxy-2-adamantanone to the target lactone.
Quantitative Data: Yield Optimization Parameters
The choice of oxidant and solvent fundamentally dictates the reaction's success. Short-chain peracids (like peracetic acid) often lead to thermal runaway, while standard mCPBA can complicate purification due to solid byproduct carryover. Recent advances demonstrate that medium-chain peracids or supported catalysts offer superior yield and safety profiles[2],[3].
Table 1: Impact of Oxidant and Solvent Selection on Reaction Yield
Oxidant System
Solvent
Temp (°C)
Conversion (%)
Isolated Yield (%)
Primary Impurity Profile
mCPBA (77%)
Dichloromethane
25
>95
78
m-Chlorobenzoic acid carryover
Perdecanoic Acid
Toluene
40
>98
92
Minimal (Easily removed byproduct)
H₂O₂ / SiO₂·KHSO₅
Acetonitrile
25
85
70
Unreacted starting ketone
Peracetic Acid
Ethyl Acetate
60
>99
55
Ring-opened hydroxy-acids
Troubleshooting & FAQs
Q: My reaction is stalling at 60-70% conversion with significant unreacted 5-hydroxy-2-adamantanone remaining. How do I drive it to completion?A: This is typically caused by the thermal degradation of the peracid before the Criegee intermediate can fully rearrange. If you are using mCPBA, ensure your reagent titer is accurate (it degrades over time). Alternatively, switch to a more stable oxidant like perdecanoic acid, which allows for a slightly elevated reaction temperature (35–45 °C) without rapid auto-decomposition, ensuring >98% conversion[2].
Q: I am observing a high percentage of ring-opened byproducts. What is causing this?A: The Baeyer-Villiger oxidation is highly exothermic. If the internal temperature exceeds 50 °C during oxidant addition, the resulting lactone becomes susceptible to hydrolysis or further oxidative degradation[4]. Causality: High temperatures increase the kinetic energy of the system, allowing trace water and acidic byproducts to attack the newly formed lactone ring. Strictly control the addition rate and maintain the reaction temperature below 40 °C.
Q: Can I use aqueous hydrogen peroxide (H₂O₂) to make the process greener?A: Yes, but not in isolation. Hydrogen peroxide is insufficiently electrophilic to attack the sterically hindered adamantyl ketone. You must use a catalyst. Supported potassium peroxomonosulfate (SiO₂·KHSO₅) in dichloromethane or acetonitrile has been proven to facilitate this transformation at room temperature, though isolated yields may be slightly lower than with pre-formed peracids[3].
Diagnostic workflow for resolving low yield issues in adamantane lactone synthesis.
Step-by-Step Validated Protocol
This self-validating protocol utilizes perdecanoic acid due to its superior safety profile and high yield for cyclic ketone oxidations[2].
Phase 1: Reaction Setup
Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 5-hydroxy-2-adamantanone (10.0 g, 60.1 mmol) in anhydrous toluene (150 mL).
Atmosphere: Purge the system with nitrogen. Causality: Anhydrous, inert conditions prevent the premature hydrolysis of the peracid and protect the final lactone from moisture-driven ring opening.
Thermal Control: Cool the reaction vessel to 10 °C using a water/ice bath.
Phase 2: Oxidant Addition
Controlled Addition: Slowly add perdecanoic acid (1.5 to 2.0 equivalents) in small portions over 45 minutes.
Temperature Management: Monitor the internal thermometer strictly. Do not allow the internal temperature to exceed 35 °C during the addition. Causality: Controlled addition mitigates the exothermic spike, preventing thermal degradation of the oxidant.
Phase 3: Maturation & Self-Validation
Maturation: Remove the cooling bath and allow the reaction to stir at 35–40 °C for 4 hours.
In-Process Validation: Withdraw a 50 µL aliquot. Quench it in a GC vial containing 1 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) and extract with 1 mL of ethyl acetate. Analyze the organic layer via GC-MS.
Success Criterion: The reaction is deemed complete when the starting material peak (m/z 166) is <2% relative to the product peak (m/z 182). If >2%, continue stirring for 2 additional hours.
Phase 4: Quenching & Isolation
Peroxide Quench: Cool the reaction to 0 °C. Slowly add 10% aqueous Na₂S₂O₃ (50 mL) while stirring vigorously.
Validation Check: Test the organic layer with starch-iodide paper. A lack of blue/black color confirms all residual peroxides have been safely reduced.
Acid Removal: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (3 x 100 mL) to neutralize and remove the decanoic acid byproduct.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40 °C to yield a crude yellow solid.
Purification: Recrystallize the crude solid from a mixture of heptane and ethyl acetate (3:1) to yield pure (1S,6R,8R)-2-hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one as a crystalline solid (>99% purity).
Perdecanoic acid as a safe and stable medium-chain peracid for Baeyer–Villiger oxidation of cyclic ketones to lactones
Source: rsc.org (RSC Advances)
URL:[Link]
Baeyer−Villiger Oxidation with Potassium Peroxomonosulfate Supported on Acidic Silica Gel
Source: acs.org (The Journal of Organic Chemistry)
URL:[Link]
One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols
Source: mdpi.com (Molecules)
URL:[Link]
Technical Support Center: Troubleshooting Degradation of 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one
Welcome to the Technical Support Center for advanced functional intermediates. This guide addresses the storage stability, degradation mechanisms, and recovery protocols for 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced functional intermediates. This guide addresses the storage stability, degradation mechanisms, and recovery protocols for 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one (CAS: 860495-02-9). As a critical adamantane-derived lactone intermediate used extensively in the synthesis of ArF (193 nm) photoresist monomers, maintaining the structural integrity of this compound is paramount for downstream lithographic performance.
Mechanistic Troubleshooting & FAQs
Q1: What are the primary mechanisms driving the degradation of 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one during storage?A1: The degradation of this tricyclic lactone is primarily driven by two competing pathways: moisture-induced lactone hydrolysis and oxidative degradation of the secondary hydroxyl group.
Lactone Hydrolysis: Lactones are cyclic carboxylic esters. In the presence of ambient moisture, the ester bond within the strained 4-oxatricyclo ring is susceptible to nucleophilic attack by water. This reversible reaction leads to ring-opening and the formation of a highly polar hydroxy-carboxylic acid[1]([Link]). This process is heavily accelerated by trace acidic or basic impurities left over from synthesis.
Oxidation: The secondary hydroxyl group at the 2-position (analogous to 2-adamantanol) can oxidize to a ketone upon prolonged exposure to atmospheric oxygen, forming a dione derivative[2]([Link]).
Expert Insight: In the synthesis of ArF photoresists, this compound serves as the alcohol precursor for methacrylation. If the lactone ring has prematurely hydrolyzed to a hydroxy-acid, the subsequent reaction with methacryloyl chloride will yield complex, cross-linked impurities that severely depress the final monomer yield.
Degradation pathways of 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one during storage.
Q2: How can I analytically distinguish between these degradation products?A2: To validate the structural integrity of your batch, we recommend a combination of Fourier-Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC). The ring-opening hydrolysis yields distinct carboxylic acid markers, while oxidation shifts the hydroxyl peak to a ketone carbonyl.
Table 1: Analytical Markers for Degradation Tracking
Analytical Method
Intact Molecule Marker
Hydrolysis Indicator (Ring-Opening)
Oxidation Indicator (Ketone)
FTIR
Sharp lactone C=O at ~1730 cm⁻¹, broad O-H at 3300 cm⁻¹
Broad COOH stretch (2500-3000 cm⁻¹), C=O shift to ~1700 cm⁻¹
New ketone C=O at ~1715 cm⁻¹, loss of O-H stretch
¹H NMR (CDCl₃)
Distinct lactone CH-O proton (~4.5 ppm)
Shift of CH-O proton, appearance of acidic proton (>10 ppm)
Objective: Prevent moisture ingress and oxidative degradation during repeated sampling.
Receipt & Inspection: Upon receipt, immediately transfer the sealed container to a vacuum desiccator. Do not open the container while it is cold.
Thermal Equilibration (Critical Causality): Allow the container to reach room temperature (20-25°C) inside the desiccator for at least 2 hours. Why? Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, initiating irreversible lactone hydrolysis[1]([Link]).
Inert Transfer: Move the equilibrated vial into a glovebox purged with Argon (preferred over N₂ due to its higher density, which blankets the solid).
Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits exposure of the bulk batch to trace oxygen.
Sealing & Storage: Cap the vials tightly with PTFE-lined lids. Wrap the caps with PTFE tape, followed by Parafilm. Store the aliquots at -20°C in a dark, dedicated freezer to kinetically arrest degradation[3]([Link]).
Self-validating handling and storage workflow for moisture-sensitive lactones.
Protocol B: Recovery and Purification of Degraded Lactone
If HPLC analysis shows minor degradation (e.g., 5% ring-opened product), the batch can be salvaged. Because the degradation product (hydroxy-carboxylic acid) is significantly more polar than the intact lactone, they can be separated via liquid-liquid extraction.
Objective: Remove polar hydrolysis products to restore >99% purity.
Dissolution: Dissolve the degraded batch in a minimal volume of anhydrous dichloromethane (DCM).
Mild Aqueous Wash (Causality): Wash the organic layer with a cold, dilute aqueous solution of sodium bicarbonate (5% NaHCO₃). Why? The ring-opened carboxylic acid will be deprotonated and partition into the aqueous phase, while the intact lactone remains in the organic phase. Caution: Do not use strong bases (e.g., NaOH) or extended contact times, as this will actively hydrolyze the remaining intact lactone[1]([Link]).
Phase Separation: Separate the organic layer and wash once with saturated brine to remove residual water.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.
Concentration: Evaporate the DCM under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30°C to prevent thermal oligomerization.
Verification: Run a post-purification HPLC or ¹H NMR to confirm the complete removal of the acid peak.
References
Wikipedia Contributors. "Lactone - Hydrolysis and aminolysis." Wikipedia, The Free Encyclopedia. Available at: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 64149, 2-Adamantanol." PubChem. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 89443065, (8S)-4-oxatricyclo[4.3.1.13,8]undecan-5-one." PubChem. Available at:[Link]
Optimizing crystallization conditions for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one purification
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one via crystallization. This guide synthesizes fundamental crystallization principles with specific considerations for the unique structural features of this bridged bicyclic lactone.
Introduction
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is a complex molecule featuring a rigid tricyclic framework, a lactone, and a hydroxyl group.[1] This combination of functional groups can present unique challenges during crystallization, including solvent selection, propensity for oiling out, and removal of structurally similar impurities. This guide provides a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for the crystallization of this compound?
A1: The ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[2] Given the molecule's polarity imparted by the hydroxyl and lactone groups, moderately polar solvents are a good starting point.[1][2] Consider solvents like ethanol, isopropanol, ethyl acetate, or acetone.[3] Due to the presence of a hydrogen-bonding hydroxyl group, protic solvents like alcohols may be particularly effective.[2] Always perform small-scale solvent screening to determine the optimal choice.[4]
Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point, often because the solution is too concentrated or the cooling rate is too rapid.[5] The presence of impurities can also lower the melting point of the mixture, increasing the likelihood of oiling. To prevent this, try using a more dilute solution, slowing the cooling rate, or employing a solvent in which the compound is less soluble at high temperatures.[2] Seeding the solution with a small crystal can also promote direct crystallization over oiling.
Q3: What is a "mixed solvent system" and when should I consider using one?
A3: A mixed solvent system, or anti-solvent crystallization, involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (anti-solvent) in which it is insoluble to induce precipitation. This technique can be very effective for compounds that are either too soluble or not soluble enough in common single solvents. For this molecule, a good starting point could be dissolving it in a polar solvent like ethanol and adding a non-polar anti-solvent like hexanes or heptane.[6]
Q4: How can I assess the purity of my crystallized product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for identifying and quantifying impurities.[7] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can provide an absolute measure of purity without the need for a specific reference standard.[8][9] Melting point analysis is a simple, effective way to get a preliminary indication of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during the crystallization of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.
Problem 1: No Crystals Form Upon Cooling
Cause: This typically indicates that the solution is not supersaturated, meaning either too much solvent was used or the compound is highly soluble even at low temperatures.[5]
Solution Workflow:
Caption: Decision workflow for inducing crystallization.
Detailed Steps:
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal of the compound.
Concentrate the Solution: If induction fails, gently heat the solution to evaporate a portion of the solvent and increase the concentration.[5] Allow it to cool slowly again.
Utilize an Anti-Solvent: If concentration is ineffective, consider adding a miscible anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.[10]
Problem 2: Poor Crystal Yield
Cause: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after filtration.[5] This can be due to using too much solvent or not cooling the solution to a low enough temperature.
Solution Protocol:
Step
Action
Rationale
1
Test the Mother Liquor
Dip a glass rod into the filtrate, let the solvent evaporate, and observe for residue. A significant residue indicates a substantial amount of dissolved product.[5]
2
Further Cooling
If not already done, cool the mother liquor in an ice bath to further decrease the solubility of the compound.
3
Second Crop Crystallization
Concentrate the mother liquor by evaporating some of the solvent and re-cool to obtain a second crop of crystals. Note that this crop may be less pure than the first.[5]
4
Solvent Re-evaluation
For future attempts, reduce the initial volume of solvent used. Ensure just enough is added to dissolve the compound at the solvent's boiling point.[2]
Problem 3: Persistent Impurities in the Final Product
Cause: Impurities can co-crystallize if they have similar structures and polarities to the target molecule. They can also be trapped within the crystal lattice during rapid crystal growth.[11]
Troubleshooting Impurity Incorporation:
Caption: Logical flow for addressing persistent impurities.
Detailed Strategies:
Slow Down Crystal Growth: Rapid crystallization can trap impurities.[5] To slow the process, insulate the flask to decrease the cooling rate. This allows for more selective crystallization.
Solvent Selection: Choose a solvent system where the impurity has significantly higher solubility than the desired product, even at low temperatures. This will keep the impurity in the mother liquor.[4]
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
Alternative Purification: If recrystallization fails to remove a persistent impurity, an orthogonal purification method like column chromatography may be necessary.[12]
References
US3953472A - Method for separating lactones from a mixture containing lactones - Google P
US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution - Google P
Crystallization and Kinetic Studies of an Active Pharmaceutical Compound Using Ethyl Lactate As a Green Solvent | ACS Sustainable Chemistry & Engineering. (URL: [Link])
Synthesis of oxatricyclo[4.3.1.0]decanes through the ring closure... - ResearchGate. (URL: [Link])
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (URL: [Link])
Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC. (URL: [Link])
Synthesis of Lactones via C–H Functionalization of Nonactivated C(sp3)–H Bonds | Organic Letters - ACS Publications. (URL: [Link])
Preventing azlactone hydrolysis during purification—any real solution? : r/OrganicChemistry. (URL: [Link])
Purification of ketones - US2337489A - Google P
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (URL: [Link])
Crystal structure of the 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU)–4-nitrophenol (1/2) adduct: the role of anomeric effect in the formation of a second hydrogen-bond interaction - PMC. (URL: [Link])
Optimization of crystallization conditions for biological macromolecules - PMC - NIH. (URL: [Link])
US2826537A - Method for purification of ketones - Google P
Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. (URL: [Link])
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (URL: [Link])
Crystal structure of the 1:2 co-crystal of 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) and 4-chlorophenol (1/2) - PMC. (URL: [Link])
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (URL: [Link])
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])
US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google P
Bredt's Rule of bridged bicyclic compounds | applications and examples | organic chemistry. (URL: [Link])
Reducing side reactions in 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one preparation
Welcome to the Advanced Synthesis Support Center. This technical hub is designed for researchers, materials scientists, and drug development professionals working on the synthesis of adamantane-derived lactones.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This technical hub is designed for researchers, materials scientists, and drug development professionals working on the synthesis of adamantane-derived lactones.
The preparation of 2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (also known as 2-hydroxy-4-oxahomoadamantan-5-one) is typically achieved via the of 5-hydroxy-2-adamantanone. While this reaction is highly predictable, the bifunctional nature of the substrate and product often leads to complex side reactions. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to ensure high-yield, selective synthesis.
Mechanistic Overview & Reaction Pathways
The transformation relies on the nucleophilic attack of a peracid on the C2 carbonyl of 5-hydroxy-2-adamantanone, forming a Criegee intermediate. The subsequent rate-limiting migration of the carbon framework yields the expanded lactone ring[1]. However, the presence of the 5-hydroxyl group introduces competing pathways, including lactone hydrolysis and intermolecular oligomerization.
Baeyer-Villiger oxidation pathway of 5-hydroxy-2-adamantanone and major side reactions.
Troubleshooting Guide & FAQs
Q: Why am I seeing high levels of hydroxy-acid byproducts instead of the target lactone?A: This is a classic case of acid-catalyzed lactone hydrolysis. The Baeyer-Villiger oxidation using standard peracids (like mCPBA) generates stoichiometric amounts of carboxylic acid[1]. Because lactones are cyclic esters, they are highly susceptible to acyl cleavage. The acidic environment protonates the endocyclic oxygen, making the adjacent carbonyl carbon highly electrophilic and prone to attack by adventitious water, yielding an open-chain hydroxy-acid[2][3].
Solution: Buffer the reaction with a mild, heterogeneous base like solid NaHCO₃. This scavenges the acid immediately upon formation, protecting the lactone ring. Alternatively, use a solid Lewis acid catalyst (e.g., Sn-MFI zeolites) with anhydrous H₂O₂ to avoid strong Brønsted acids entirely[4].
Q: My GC/MS shows a broad peak with a high molecular weight. What is causing this oligomerization?A: The target molecule is bifunctional: it contains both a nucleophilic hydroxyl group and an electrophilic lactone carbonyl. At high substrate concentrations or elevated temperatures, intermolecular nucleophilic attack outcompetes the desired intramolecular stability, leading to polyester chains.
Solution: Operate at higher dilution (< 0.15 M). This leverages the kinetic advantage of dilution to suppress bimolecular collisions. Keep the reaction temperature strictly below 25°C.
Q: The reaction yields a mixture of regioisomers. How can I improve regioselectivity?A: While the adamantane cage is highly symmetric, the 5-hydroxyl group breaks perfect symmetry, leading to slight differences in the migratory aptitude of the adjacent carbon centers during the collapse of the Criegee intermediate[1]. Furthermore, if your starting material contains traces of other isomers (e.g., 1-hydroxy-2-adamantanone), it will oxidize into different regioisomers[5].
Solution: First, verify the purity of your 5-hydroxy-2-adamantanone precursor. Second, consider biocatalytic approaches. or engineered Pseudomonas putida strains provide strict enzymatic control over the transition state, yielding >95% regioselectivity for the desired lactone[2][6].
Q: Why is my conversion stalling at 70% when using aqueous hydrogen peroxide?A: Aqueous H₂O₂ is a poor nucleophile compared to peracids. Without proper activation, the nucleophilic attack on the ketone is too slow. However, simply adding a strong Brønsted acid (like TsOH) to accelerate it will cause the hydrolysis side-reactions mentioned above[3].
Solution: Switch to a buffered mCPBA system, or employ a Lewis acid catalyst (like Mg-Al mixed oxides) that activates the carbonyl without drastically lowering the pH[4].
Quantitative Data: Oxidation System Comparison
To assist in selecting the optimal synthetic route, the following table summarizes the performance of various oxidation systems based on empirical kinetic and yield data.
Oxidation System
Oxidant
Catalyst / Additive
Conversion (%)
Selectivity for Target Lactone (%)
Major Side Reaction
Unbuffered mCPBA
mCPBA
None
>95%
65 - 75%
Lactone Hydrolysis
Buffered mCPBA
mCPBA
NaHCO₃ (Solid)
>95%
>90%
Minimal
Aqueous H₂O₂
30% H₂O₂
TsOH (Brønsted Acid)
80 - 85%
40 - 50%
Hydrolysis & Oligomerization
Anhydrous H₂O₂
Urea-H₂O₂
Sn-MFI (Lewis Acid)
90%
85 - 90%
Minor Epimerization
Biocatalytic
O₂
BVMO / P450cam
>99%
>95%
None (Strictly controlled)
Self-Validating Experimental Protocol
The following Standard Operating Procedure (SOP) details the Buffered mCPBA Method . This protocol is designed as a self-validating system: it incorporates visual checkpoints that confirm reaction progress and safety without requiring immediate chromatographic sampling.
Self-validating experimental workflow for buffered Baeyer-Villiger oxidation.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 10.0 mmol of pure 5-hydroxy-2-adamantanone in 100 mL of anhydrous dichloromethane (DCM). Causality: The high dilution (0.1 M) kinetically suppresses intermolecular oligomerization.
Buffer Addition: Suspend 20.0 mmol (2.0 eq) of finely powdered, anhydrous sodium bicarbonate (NaHCO₃) in the solution.
Oxidant Addition: Cool the flask to 0°C using an ice bath. Slowly add 12.0 mmol (1.2 eq) of mCPBA (77% purity) in small portions over 15 minutes. Causality: Controlling the exotherm prevents thermal degradation of the Criegee intermediate and limits over-oxidation[5].
Reaction & Visual Validation: Remove the ice bath and allow the reaction to warm to room temperature.
Self-Validating Checkpoint: As the reaction proceeds, m-chlorobenzoic acid will form. Because it is poorly soluble in DCM, a white precipitate will gradually appear. If the solution remains completely clear after 2 hours, the oxidant is inactive.
Quenching: After 4-6 hours, cool the mixture back to 0°C and add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
Self-Validating Checkpoint: Stir vigorously until bubbling ceases and a starch-iodine test strip reads negative. This confirms the hazardous excess peroxide has been neutralized, preventing downstream over-oxidation during solvent evaporation.
Extraction & Purification: Filter the suspension to remove the bulk of the precipitated m-chlorobenzoic acid. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ (3 × 50 mL) to remove residual acid, followed by brine (50 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactone.
References
The Baeyer−Villiger Reaction: New Developments toward Greener Procedures. Chemical Reviews.[Link]
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts.[Link]
Rearrangements of organic peroxides and related processes. Beilstein Journal of Organic Chemistry.[Link]
Microbial oxidation of adamantanone by Pseudomonas putida carrying the camphor catabolic plasmid. Biochemical and Biophysical Research Communications.[Link]
Technical Support Center: HPLC Method Optimization for 2-Hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers analyzing 2-Hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-on...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers analyzing 2-Hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one (CAS: 860495-02-9).
This compound—a highly functionalized adamantane derivative featuring a rigid tricyclic core, an oxa-bridge/lactone, and a secondary hydroxyl group—presents unique chromatographic challenges. Standard reversed-phase (RP) methods often fail due to its lack of a UV chromophore, extreme hydrophobicity, and susceptibility to secondary silanol interactions.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I not detecting a peak, or why is my Signal-to-Noise (S/N) ratio unacceptably low?
The Causality: 2-Hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one lacks a conjugated
π
-electron system. The only UV-absorbing feature is the lactone carbonyl, which exhibits a weak
n→π∗
transition below 210 nm. Operating at 205 nm is possible but highly susceptible to baseline drift from organic modifiers like methanol or acetonitrile [1].
The Solution: Abandon UV detection in favor of universal, mass-sensitive detectors. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is mandatory for robust quantification of underivatized adamantane compounds [2]. CAD provides superior linearity and sensitivity for non-volatile analytes like this tricyclic lactone.
Q2: My retention time (RT) drifts continuously between injections. How do I stabilize it?
The Causality: The adamantane-like tricyclic cage is exceptionally bulky and lipophilic. In RPLC, the retention factor (
k′
) of such rigid hydrophobic scaffolds is hypersensitive to micro-fluctuations in the mobile phase organic ratio. Furthermore, the mass transfer kinetics of bulky tricyclic systems into the C18 stationary phase are slower than linear alkyl chains, leading to equilibration delays [3].
The Solution:
Premix Mobile Phases: Do not rely on the pump to mix isocratic gradients (e.g., set the pump to 100% of a pre-mixed 50:50 Water:Acetonitrile solution) to eliminate proportioning valve micro-errors.
Elevate Column Temperature: Thermostat the column oven to 45°C . This decreases mobile phase viscosity, dramatically improving the diffusion rate of the bulky cage into the pores and stabilizing the RT.
Q3: How do I eliminate severe peak tailing for this compound?
The Causality: While the core is hydrophobic, the secondary hydroxyl group at the 2-position acts as a strong hydrogen-bond donor. It interacts with residual, unendcapped acidic silanols on the silica support, causing multiple retention mechanisms and peak tailing.
The Solution: Utilize a high-purity, fully endcapped Type-B silica column (e.g., C18 with trimethylsilyl endcapping). Incorporate 0.1% Formic Acid into the mobile phase to maintain a low pH (~2.7), which protonates residual silanols and neutralizes their ion-exchange capacity.
Part 2: Quantitative Data & Detector Comparison
To justify the transition away from UV detection, the following table summarizes the quantitative performance metrics of different detectors when analyzing adamantane-based lactones.
Detector Type
Operating Parameters
Limit of Detection (LOD)
Baseline Stability (Gradient)
RT Precision (%RSD)
Recommendation Level
UV-Vis
205 nm
~5.0 µg/mL
Poor (High drift)
> 2.5%
Not Recommended
ELSD
Evap Temp: 40°C
~1.0 µg/mL
Good
< 1.0%
Acceptable
CAD
Evap Temp: 35°C
~0.1 µg/mL
Excellent
< 0.5%
Highly Recommended
Data synthesis based on optimization parameters for amino-adamantane and tricyclic derivatives [2], [4].
Part 3: Mechanistic Troubleshooting Workflow
The following logic tree outlines the self-validating diagnostic process for optimizing the chromatography of functionalized adamantanes.
Caption: Diagnostic workflow for resolving HPLC detection, retention, and peak shape issues for adamantane lactones.
Part 4: Step-by-Step Experimental Protocol (HPLC-CAD)
This protocol is designed as a self-validating system. By incorporating specific system suitability checks, the method ensures that the physical chemistry of the adamantane core is properly managed before sample analysis begins.
Materials & Reagents
Stationary Phase: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) or an equivalent sterically protected, fully endcapped column.
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).
Critical Note: Do not use non-volatile buffers (e.g., phosphate or citrate) as they will permanently foul the CAD/ELSD capillary systems.
Step 1: System Preparation & Baseline Validation
Purge the System: Flush all HPLC lines with 100% LC-MS Grade Water for 10 minutes, followed by 100% Acetonitrile for 10 minutes to remove any trace non-volatile salts from previous users.
Detector Setup (CAD): Set the CAD evaporation temperature to 35°C. Set the data collection rate to 10 Hz.
Self-Validation Check: Run a blank gradient. The CAD baseline noise should be < 0.5 pA. If spikes are observed, replace the mobile phase solvent filters and re-purge.
Step 2: Chromatographic Method Parameters
Column Temperature: Strictly thermostat the column compartment to 45.0°C . Allow 20 minutes for thermal equilibration.
Flow Rate: 1.0 mL/min.
Elution Gradient:
0.0 - 2.0 min: 20% B (Isocratic hold to focus the polar hydroxyl group)
2.0 - 8.0 min: 20%
→
80% B (Linear ramp to elute the bulky adamantane core)
8.0 - 10.0 min: 80% B (Column wash)
10.0 - 10.1 min: 80%
→
20% B
10.1 - 15.0 min: 20% B (Re-equilibration)
Injection Volume: 10 µL.
Step 3: Sample Preparation & Execution
Diluent: Dissolve the 2-Hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one standard in 50:50 Water:Acetonitrile.
System Suitability Injection: Inject the standard 6 consecutive times.
Acceptance Criteria:
Retention Time %RSD must be
≤
0.5%. (If > 0.5%, verify column oven stability).
Tailing Factor (
Tf
) must be
≤
1.2. (If > 1.2, column endcapping may be degraded; replace the column).
References
Rystov, L., et al. "Simultaneous determination of Maillard reaction impurities in memantine tablets using HPLC with charged aerosol detector." Journal of Pharmaceutical and Biomedical Analysis, vol. 56, no. 5, 2011, pp. 887-894. Available at:[Link]
Kriz, J., et al. "Chromatographic retention of adamantane derivatives in high-performance liquid chromatography." Journal of Chromatography A, 1994. Available at:[Link]
Blakey, I., et al. "High-RI Resist Polymers for 193 nm Immersion Lithography." UQ eSpace, University of Queensland, 2008. Available at:[Link]
Reference Data & Comparative Studies
Validation
A Tale of Two Scaffolds: A Comparative Guide to Adamantane Derivatives and 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one in Modern Catalysis
In the relentless pursuit of more efficient, selective, and robust catalytic systems, the rational design of molecular architecture is paramount. The rigidity and three-dimensional complexity of a catalyst or ligand can...
Author: BenchChem Technical Support Team. Date: April 2026
In the relentless pursuit of more efficient, selective, and robust catalytic systems, the rational design of molecular architecture is paramount. The rigidity and three-dimensional complexity of a catalyst or ligand can profoundly influence its performance, dictating the precise spatial arrangement of reactive centers and creating a well-defined chiral environment. This guide provides an in-depth comparison of two distinct, rigid scaffolds that have captured the attention of researchers in catalysis: the well-established adamantane framework and the intriguing, yet less explored, 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.
While adamantane derivatives have carved a significant niche as bulky, electron-rich ligands in organometallic catalysis and as robust backbones for chiral catalysts, the oxatricycloalkane derivative represents a different strategic approach. Its inherent chirality and functional handles suggest its potential as a chiral auxiliary or a building block for more complex catalytic systems. This guide will objectively compare their structural attributes, established and potential applications in catalysis, and provide supporting experimental data and protocols to inform researchers in their quest for the next generation of catalysts.
Part 1: The Adamantane Scaffold: A Workhorse of Steric Control and Robustness
The adamantane cage, a diamondoid hydrocarbon, is characterized by its exceptional rigidity, thermal stability, and lipophilicity.[1] These properties have made it a "privileged" scaffold in medicinal chemistry and, increasingly, in catalysis. The primary role of the adamantyl group in catalysis is to provide significant steric bulk, which can have several beneficial effects.
Adamantyl Phosphine Ligands in Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, the steric and electronic properties of phosphine ligands are critical for catalytic activity. Adamantyl-containing phosphines have emerged as a powerful class of ligands that often outperform more conventional bulky phosphines. The steric hindrance provided by the adamantyl group promotes the formation of monoligated, highly active palladium(0) species, which is crucial for the oxidative addition of challenging substrates like aryl chlorides.[2][3][4] Furthermore, the electron-donating nature of the alkyl adamantyl group increases the electron density on the palladium center, facilitating the oxidative addition step.
A notable example is tri(1-adamantyl)phosphine (PAd₃), which exhibits exceptional electron-releasing character, surpassing other alkylphosphines.[2][5] This, combined with its steric bulk, leads to remarkable performance in Suzuki-Miyaura cross-coupling reactions, even at low catalyst loadings.[2][5]
Data Presentation: Performance of Adamantyl Phosphine Ligands in Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling of p-Chloroanisole with 1-Naphthylboronic Acid using PAd₃
Materials:
p-Chloroanisole
1-Naphthylboronic acid
Tri(1-adamantyl)phosphine (PAd₃)
Palladium(II) acetate (Pd(OAc)₂)
Potassium hydroxide (KOH)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Toluene
Procedure:
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.05 mol%) and PAd₃ (0.05 mol%).
Add anhydrous THF and anhydrous toluene to the Schlenk tube.
Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.
In a separate oven-dried Schlenk tube, add p-chloroanisole (1.0 mmol), 1-naphthylboronic acid (1.1 mmol), and KOH (2.2 mmol).
Add the pre-formed catalyst solution to the second Schlenk tube via cannula.
Stir the reaction mixture at room temperature for 4 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: The pre-formation of the palladium-phosphine complex ensures the generation of a well-defined active catalyst before the introduction of the substrates. The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the palladium catalyst. The choice of a strong base like KOH is necessary for the transmetalation step of the catalytic cycle.
Chiral Adamantane-Based Ligands in Asymmetric Catalysis
The rigidity of the adamantane scaffold also makes it an excellent backbone for the synthesis of chiral ligands for asymmetric catalysis. Chiral diamines derived from adamantane have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including Michael additions, Henry reactions, and epoxidations.[6] The well-defined and sterically demanding adamantyl group helps to create a highly organized chiral environment around the metal center, leading to high levels of enantioselectivity.
Data Presentation: Performance of Chiral Adamantane-Diamine Ligands in Asymmetric Michael Addition
In an oven-dried Schlenk tube under an argon atmosphere, dissolve the chiral adamantane-diamine ligand (2.2 mol%) and NiBr₂ (2.0 mol%) in the anhydrous solvent.
Stir the mixture at room temperature for 30 minutes to form the chiral nickel complex.
Add ω-nitrostyrene (1.0 mmol) to the reaction mixture.
Add diethyl malonate (1.2 mmol) dropwise to the mixture.
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Trustworthiness of the Protocol: This protocol relies on the in-situ formation of a well-defined chiral catalyst. The use of anhydrous conditions is critical to prevent the hydrolysis of the metal salt and to ensure the formation of the active catalytic species. The slow addition of the Michael donor can help to control the reaction rate and improve selectivity.
Part 2: 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one: A Chiral Scaffold with Untapped Potential
In contrast to the extensive use of adamantane derivatives in catalysis, 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is a less-explored molecule. Its rigid tricyclic framework, which can be considered a functionalized and more polar analogue of the adamantane cage, combined with its inherent chirality and the presence of hydroxyl and lactone functionalities, makes it an intriguing candidate for applications in asymmetric synthesis.
While no direct applications of this specific molecule as a catalyst or ligand have been prominently reported in the literature to date, its structural features suggest a high potential for its use as a chiral auxiliary or a chiral building block for the synthesis of more complex catalysts.
Potential as a Chiral Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The rigidity of the 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one scaffold and the defined spatial orientation of its functional groups could effectively shield one face of a reactive center, forcing a reagent to approach from the less hindered side.
The hydroxyl group can be used to attach the auxiliary to a substrate via an ester or ether linkage, while the lactone functionality offers a potential site for further modification or for influencing the electronic properties of the system. The concept of using rigid bicyclic lactams as chiral auxiliaries for the asymmetric synthesis of quaternary carbons has been well-established, providing a strong precedent for the potential of similar lactone-containing scaffolds.[7][8]
Conceptual Workflow: 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one as a Chiral Auxiliary
Caption: Conceptual workflow for the use of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one as a chiral auxiliary.
Potential as a Chiral Building Block
The synthesis of many successful chiral ligands and catalysts starts from readily available chiral molecules from the "chiral pool". 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, with its defined stereochemistry, could serve as a valuable starting material for the synthesis of novel chiral ligands. The hydroxyl and lactone functionalities provide convenient handles for chemical modification, allowing for the introduction of coordinating groups such as phosphines, amines, or oxazolines. The rigid backbone would ensure that these coordinating groups are held in a fixed and well-defined spatial arrangement, which is a key principle in the design of effective chiral ligands.
Part 3: A Comparative Analysis: Direct vs. Indirect Influence on Chirality
The comparison between adamantane derivatives and 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one in the context of catalysis is not one of direct competition in the same applications, but rather a comparison of two distinct strategies for achieving stereocontrol.
Direct component of the catalyst (ligand or scaffold)
Indirect influence on stereochemistry (chiral auxiliary) or precursor to a catalyst (chiral building block)
Source of Chirality
Often introduced synthetically onto the achiral adamantane core
Inherent to the molecular structure
Mechanism of Action
Steric bulk and electronic effects directly influence the metal center's reactivity and the transition state geometry
Steric hindrance from the auxiliary directs the approach of a reagent to the substrate
Established Applications
Cross-coupling, asymmetric hydrogenation, Michael addition, etc.
Asymmetric alkylation, Diels-Alder (by analogy to similar auxiliaries)
Advantages
High stability, tunable steric and electronic properties, proven track record
Potential for high diastereoselectivity, recovery and reuse of the auxiliary
Challenges
Synthesis of chiral derivatives can be multi-step
Requires stoichiometric use, attachment and cleavage steps add to the overall synthesis
Logical Relationship: From Scaffold to Catalytic Performance
Caption: Logical flow from molecular scaffold to catalytic application for adamantane derivatives and the potential roles of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.
Conclusion and Future Outlook
Adamantane derivatives have firmly established themselves as a valuable class of molecular tools in the field of catalysis. Their unique combination of steric bulk, rigidity, and electronic properties has led to the development of highly active and selective catalysts for a range of important organic transformations. The commercial availability and continuous development of new adamantyl-based ligands ensure their continued relevance in both academic and industrial research.
On the other hand, 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one represents a largely untapped resource for asymmetric synthesis. While its direct application as a catalyst remains to be explored, its inherent chirality and rigid, functionalized scaffold make it a highly promising candidate for development as a chiral auxiliary or a versatile chiral building block. Future research in this area could focus on the efficient synthesis of this molecule and its derivatives, followed by their systematic evaluation in asymmetric transformations.
For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific catalytic challenge at hand. For applications requiring a robust, sterically demanding ligand for a metal-catalyzed reaction, adamantane derivatives are a proven and powerful choice. For the development of novel asymmetric methodologies, particularly those where a temporary chiral directing group is advantageous, the exploration of scaffolds like 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one could open up new avenues for achieving high levels of stereocontrol. The continued exploration of rigid, three-dimensional molecules in catalysis is certain to yield exciting new discoveries and more powerful synthetic tools.
References
Meyers, A. I., & Lefker, B. A. (1987). Chiral bicyclic lactams for asymmetric synthesis of quaternary carbons. The total synthesis of (-)-.alpha.-cuparenone. The Journal of Organic Chemistry, 52(22), 4975–4977. [Link]
Romero, J. A., & Taber, D. F. (2005). Asymmetric Synthesis of Bicyclic β-Lactones via the Intramolecular, Nucleophile-Catalyzed Aldol Lactonization: Improved Efficiency and Expanded Scope. The Journal of Organic Chemistry, 70(7), 2824–2830. [Link]
Klimochkin, Y. N., et al. (2019). Synthesis of Chiral Ligands on the Basis of 1-(Adamantan-1-yl)ethane-1,2-diamine. Russian Journal of Organic Chemistry, 55, 1038–1047. [Link]
Adjabeng, G., et al. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters, 5(6), 953–955. [Link]
Meyers, A. I., & Lefker, B. A. (1987). Chiral bicyclic lactams for asymmetric synthesis of quaternary carbons. The total synthesis of (-)-.alpha.-cuparenone. The Journal of Organic Chemistry. [Link]
Meyers, A. I. (2000). Chiral Non-Racemic Bicyclic Lactams. Auxiliary-Based Asymmetric Reactions. Tetrahedron, 56(51), 9997-10012. [Link]
Yokoyama, M., et al. (2016). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics, 35(18), 3174–3181. [Link]
Romero, J. A., & Taber, D. F. (2001). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society, 123(32), 7979–7980. [Link]
Sigman, M. S., et al. (2018). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Science, 361(6402), 583-587. [Link]
Bera, M., et al. (2024). phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions. [Link]
Zhao, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12. [Link]
Carrow, B. P., & Hartwig, J. F. (2016). Tri(1-adamantyl)phosphine: Expanding the Boundary of Electron-Releasing Character Available to Organophosphorus Compounds. Journal of the American Chemical Society, 138(20), 6569–6576. [Link]
Chen, Y.-H., et al. (2021). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 6(50), 34693–34703. [Link]
Chen, Y.-H., et al. (2021). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 6(50), 34693–34703. [Link]
Kim, J., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(16), 3369-3376. [Link]
Mankova, P. A., et al. (2020). Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. Fine Chemical Technologies, 15(1), 22-32. [Link]
Zhao, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. [Link]
Molbase. (n.d.). 4-Oxatricyclo[4.3.1.13,8]undecan-5-one, 2-hydroxy-, (1R,2R,3R,6S,8S)-rel-. Retrieved from [Link]
Jakkampudi, S., et al. (2015). Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Advances, 5(100), 82305-82309. [Link]
Wang, Y., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]
Hoveyda, A. H., & Schrock, R. R. (2001). Catalytic Asymmetric Olefin Metathesis. Angewandte Chemie International Edition, 40(11), 2032-2056. [Link]
Kumar, A., & Gupta, A. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2518–2553. [Link]
Lei, W., et al. (2022). Stereoselective (4 + 3) cycloadditions of allenyl ethers-furans by chiral auxiliaries inducing and evaluation of anti-breast cancer activity. Frontiers in Chemistry, 10. [Link]
Averina, E. B., et al. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901-934. [Link]
S., S., & C., S. (2007). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Arkivoc, 2007(14), 180-192. [Link]
Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]
Gogoi, B., et al. (2020). Direct synthesis of 4-hydroxycoumarins and 4-hydroxy-6-methyl-2-pyrone containing chroman-4-ones via a silver catalyzed radical cascade cyclization reaction. New Journal of Chemistry, 44(44), 19301-19309. [Link]
Karmakar, S., & Ghorai, M. K. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry, 16(44), 8447-8463. [Link]
Validation of GC-MS Analytical Methods for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one: A Comparative Guide
Executive Summary The compound 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS: 860495-02-9) is a highly polar, structurally rigid adamantane derivative. Featuring an ether linkage, a lactone/ketone moiety, and a f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS: 860495-02-9) is a highly polar, structurally rigid adamantane derivative. Featuring an ether linkage, a lactone/ketone moiety, and a free secondary hydroxyl group, it serves as a critical functional intermediate in the synthesis of advanced materials (such as ArF photoresist monomers) and specialized pharmaceutical agents[1].
For researchers and drug development professionals, accurately quantifying and confirming the structural integrity of this compound is paramount. This guide objectively compares analytical methodologies, establishing why Gas Chromatography-Mass Spectrometry (GC-MS) coupled with pre-column derivatization stands as the gold standard for this specific molecular scaffold.
Mechanistic Challenges in Analyzing Hydroxylated Cage Compounds
Analyzing oxatricyclo-undecane derivatives presents unique physicochemical hurdles. The primary analytical bottleneck is the free hydroxyl (-OH) group attached to the rigid cage structure.
In Gas-Phase Analysis: The free hydroxyl group induces strong intermolecular hydrogen bonding. If injected directly into a GC, this results in high boiling points, thermal degradation within the heated injection port, and severe chromatographic peak tailing due to interactions with the column's stationary phase.
In Liquid-Phase Analysis: Neutral adamantane derivatives lack basic amines or highly acidic functional groups. Consequently, they exhibit notoriously poor ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS) using standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2].
To bypass these limitations, the hydroxyl group must be masked. Silylation derivatization converts the problematic -OH group into a volatile, thermally stable trimethylsilyl (TMS) ether, unlocking the full diagnostic power of GC-MS.
Comparative Analysis: GC-MS vs. Alternative Platforms
To objectively evaluate the optimal analytical strategy, the performance of derivatized GC-MS is compared against LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Performance Comparison of Analytical Modalities for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Analytical Parameter
GC-MS (Derivatized)
LC-MS (ESI/APCI)
NMR Spectroscopy (1H / 13C)
Sensitivity (LOD)
High (Low ng/mL range)
Low (High µg/mL range)
Very Low (mg/mL range)
Ionization Efficiency
Excellent (70 eV Electron Impact)
Poor (Neutral cage resists ESI)
N/A
Structural Resolution
High (Rich, reproducible fragmentation)
Low (Minimal fragmentation data)
Absolute (Isomeric differentiation)
Matrix Interference
Low (High chromatographic resolution)
High (Severe ion suppression)
Moderate (Overlapping solvent signals)
Throughput
Moderate (Requires 30 min derivatization)
High (Direct injection possible)
Low (Requires extended acquisition time)
Primary Limitation
Requires moisture-free sample prep
Inadequate for trace quantification
Requires high sample concentration
The Verdict: While LC-MS offers higher throughput, it fails to provide the sensitivity required for trace-level quantification of neutral cage compounds. GC-MS, utilizing a 70 eV Electron Impact (EI) source, not only provides superior sensitivity but also generates highly reproducible fragmentation patterns (e.g., cage cleavage, loss of the TMS group) essential for definitive structural elucidation[3].
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the logical progression of the self-validating GC-MS protocol, highlighting the critical transition from a highly polar analyte to a volatile derivative.
Figure 1: Step-by-step GC-MS analytical workflow for hydroxylated adamantane derivatives.
Self-Validating GC-MS Experimental Protocol
As an Application Scientist, it is critical to understand that a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system , ensuring that any deviation in reagent efficacy or instrument performance is immediately detectable.
Step 1: Sample Preparation & Silylation (The Causality of Reagent Choice)
Internal Standard Addition: Aliquot 100 µL of the sample into a moisture-free autosampler vial. Immediately add 10 µL of an internal standard (IS) solution (e.g., 1-adamantanol-d3, 10 µg/mL). Causality: The IS corrects for volumetric errors during extraction and variability in derivatization efficiency.
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Silylation reagents are highly sensitive to moisture; even trace water will quench the reaction.
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
Incubation: Seal the vial and incubate at 60°C for 30 minutes[4].
Mechanistic Insight: The rigid oxatricyclo cage sterically hinders the secondary hydroxyl group. TMCS acts as a critical catalyst, increasing the silylating power of BSTFA to ensure 100% conversion to the TMS-ether.
Step 2: Gas Chromatography Parameters
Column: HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm i.d. × 0.25 µm film thickness. Causality: This slightly polar stationary phase exploits the volatility of the TMS-derivative while minimizing secondary interactions.
Injection: 1 µL injection volume, Split ratio 10:1. Injector temperature at 250°C.
Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.0 mL/min.
Oven Temperature Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. Causality: The initial low temperature focuses the analyte band, while the rapid ramp efficiently elutes the high-boiling cage derivative without peak broadening.
Step 3: Mass Spectrometry (EI) Detection
Ion Source: Electron Impact (EI) mode at 70 eV. Source temperature: 230°C.
Mechanistic Insight: 70 eV is the standardized energy threshold that balances the survival of the molecular ion with the generation of rich, reproducible fragment ions, allowing for precise library matching and structural elucidation[3].
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for quantification (targeting the base peak of the TMS-derivative, typically[M-CH3]+ or [M-TMSOH]+) and SCAN mode (m/z 50–500) for structural confirmation.
System Suitability Check: Inject a Quality Control (QC) sample every 10 runs to monitor retention time stability and detector response drift[4].
Method Validation Metrics
When validating this method according to ICH Q2(R1) guidelines, expect the following performance metrics for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one:
Linearity:R2>0.995
over a dynamic range of 10 ng/mL to 1000 ng/mL.
Limit of Detection (LOD):≤2.0
ng/mL (Signal-to-Noise
≥
3).
Limit of Quantification (LOQ):≤5.0
ng/mL (Signal-to-Noise
≥
10).
Precision (Intra-day & Inter-day): Relative Standard Deviation (RSD)
≤5.0%
.
Title: Integrated Network Pharmacology and GC-MS–Based Metabolomics to Investigate the Effect of Xiang-Su Volatile Oil Against Menopausal Depression
Source: National Center for Biotechnology Information (PMC / NIH)
URL: [Link]
Title: Theoretical and experimental explorations on compound identification in metabolomics
Source: eScholarship (University of California)
URL: [Link]
Title: Determination of serum amantadine by liquid chromatography-tandem mass spectrometry
Source: ResearchGate
URL: [Link]
Comparative Reactivity Guide: 2-Hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one vs. Related Lactones
Executive Summary Bridged polycyclic lactones are highly valued scaffolds in the synthesis of advanced functional materials—particularly as monomers for 193 nm immersion lithography photoresists—and as rigid pharmacophor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Bridged polycyclic lactones are highly valued scaffolds in the synthesis of advanced functional materials—particularly as monomers for 193 nm immersion lithography photoresists—and as rigid pharmacophores in drug development ()[1]. This guide objectively compares the structural reactivity, thermodynamic stability, and functionalization protocols of 2-Hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one (a homoadamantane derivative) against its widely used analog, 2-hydroxy-4-oxatricyclo[4.2.1.0^{3,7}]nonan-5-one (a norbornane derivative)[2],[3].
Structural & Mechanistic Profiling: The Causality of Reactivity
The chemical behavior of these lactones is strictly governed by their respective polycyclic cage structures, which dictate both steric hindrance and angular ring strain ()[4].
Steric Hindrance and Nucleophilic Attack: The homoadamantane cage (tricyclo[4.3.1.1^{3,8}]undecane) is significantly bulkier than the norbornane-derived cage (tricyclo[4.2.1.0^{3,7}]nonane). When functionalizing the secondary hydroxyl group (e.g., via esterification with methacryloyl chloride), the homoadamantane derivative exhibits slower reaction kinetics[4]. The surrounding methylene bridges create a steric shield, often requiring highly reactive acylating agents or nucleophilic catalysts (like DMAP or Triethylamine) to drive the reaction to completion[1].
Ring Strain and Lactone Hydrolysis: The norbornane-fused lactone inherently possesses higher angular ring strain due to the distortion of the bicyclo[2.2.1]heptane framework. This strain makes the lactone carbonyl more electrophilic and susceptible to ring-opening hydrolysis under basic conditions. Conversely, the homoadamantane lactone is thermodynamically more stable. Its expanded cage relieves angular strain, providing superior chemical stability and plasma etch resistance—a critical parameter when deployed in semiconductor manufacturing[1].
Synthesis of (1S,6R,8R)-5-oxo-4-oxatricyclo[4.3.1.1^{3,8}]undecan-1-yl methacrylate
To ensure reproducibility and scientific trustworthiness, the following esterification protocol incorporates self-validating checkpoints ()[4].
Preparation & Inert Atmosphere: Dissolve 10.0 mmol of 2-Hydroxy-4-oxatricyclo[4.3.1.1^{3,8}]undecan-5-one in 30 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0°C using an ice bath.
Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive methacryloyl chloride, while the 0°C environment minimizes exothermic side reactions.
Reagent Addition: Add 15.0 mmol of triethylamine (TEA), followed by the dropwise addition of 12.0 mmol of methacryloyl chloride over 30 minutes.
Causality: TEA acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to form a highly reactive acylammonium intermediate.
Reaction Monitoring: Stir the mixture for 4 to 6 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system.
Validation: The reaction is deemed complete when the lower
Rf
spot (polar hydroxyl lactone) completely disappears, replaced by a higher
Rf
spot (less polar methacrylate ester).
Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous
NaHCO3
. Extract the organic layer, wash with brine, and dry over anhydrous
Na2SO4
.
Causality:
NaHCO3
neutralizes residual acid and destroys unreacted methacryloyl chloride, preventing spontaneous polymerization or unwanted lactone ring-opening during concentration.
Purification & Validation: Concentrate the solvent under reduced pressure and purify the crude product via silica gel column chromatography.
Validation: Confirm the structural integrity via
1H
NMR. Successful esterification is validated by the disappearance of the broad -OH peak (~3.5 ppm) and the appearance of characteristic vinylic protons from the methacrylate group (~5.6 and 6.1 ppm) ()[5].
Mechanistic Visualization
Figure 1: Mechanistic pathway of homoadamantane lactone esterification.
Figure 2: Self-validating experimental workflow for lactone functionalization.
Benchmarking the Stability of 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one: A Comparative Guide for Drug Development
As drug discovery increasingly pivots toward complex 3D pharmacophores to improve target specificity and metabolic stability, adamantane and its expanded homoadamantane derivatives have emerged as critical scaffolds. The...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery increasingly pivots toward complex 3D pharmacophores to improve target specificity and metabolic stability, adamantane and its expanded homoadamantane derivatives have emerged as critical scaffolds. The "escape from flatland" strategy leverages these rigid, lipophilic cores to enhance pharmacokinetic profiles[1]. Among these, 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one (a functionalized oxahomoadamantane) is gaining traction as a versatile precursor for neuroactive agents and targeted delivery systems[2].
However, its unique oxa-bridge and hydroxyl functionalities introduce distinct stability challenges compared to classical precursors. As a Senior Application Scientist, I have designed this guide to objectively benchmark the chemical and metabolic stability of 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one against standard adamantane precursors, providing actionable, field-proven protocols for your development pipeline.
Structural Causality: The Homoadamantane Advantage and Trade-off
The standard adamantane core is renowned for its extreme thermodynamic stability, derived from its strain-free, diamondoid lattice. Precursors like 2-Adamantanone are highly resistant to hydrolytic and oxidative degradation, often requiring specialized biocatalytic approaches for functionalization[3].
In contrast, 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one features a ring-expanded homoadamantane framework containing an oxygen heteroatom (oxa-bridge). This structural modification relieves some steric constraints but introduces a labile site. The oxa-bridge makes the molecule susceptible to ring-opening under strong acidic conditions. Furthermore, homoadamantane derivatives like 4-oxahomoadamantan-5-one can react with oxygen to form reactive peroxide intermediates, which are highly valuable for synthesizing downstream bioactive molecules that target benzodiazepine receptors[4].
Understanding this dichotomy—synthetic utility vs. intrinsic instability—is paramount. While the homoadamantane core provides structural diversity for novel therapeutics[5], its formulation requires stringent environmental controls.
Comparative Stability Data
The following table summarizes the quantitative stability metrics of 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one compared to standard adamantane precursors. Data is normalized to standard physiological and stress conditions.
Precursor / Scaffold
Core Structure
Hydrolytic Stability (t₁/₂ at pH 1.2)
Oxidative Stability (HLM, t₁/₂)
Primary Liability / Degradation Pathway
2-Adamantanone
Adamantane
> 72 hours
> 120 mins
Highly stable; minimal degradation
5-Hydroxy-2-adamantanone
Substituted Adamantane
> 48 hours
~ 85 mins
Phase II Glucuronidation (in vivo proxy)
2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one
Oxahomoadamantane
~ 12 hours
~ 45 mins
Lactone Hydrolysis / Peroxidation
Experimental Protocols for Stability Benchmarking
To ensure data integrity, every protocol described herein operates as a self-validating system. By incorporating parallel negative controls and internal standards, we eliminate matrix effects and isolate the true degradation kinetics.
Causality: This assay mimics gastric conditions to assess the vulnerability of the oxa-bridge. The use of cold solvent precipitation instantly halts hydrolysis, ensuring the kinetic snapshot is accurate.
Preparation: Prepare a 10 mM stock solution of the precursor in LC-MS grade acetonitrile.
Incubation: Dilute the stock to 10 µM in Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Phosphate Buffered Saline (PBS, pH 7.4) in triplicate.
Sampling: Incubate at 37°C in a thermomixer (800 rpm). Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.
Quenching (Critical Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., deuterated 2-adamantanone). Why? This standardizes ionization efficiency for MS and prevents further degradation during autosampler queuing.
Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via UPLC-MS/MS (ESI+ mode), tracking the parent mass transition.
Protocol B: Oxidative Stability via Human Liver Microsomes (HLM)
Causality: This evaluates the propensity for peroxide formation and CYP450-mediated oxidation. Omitting NADPH in control samples validates that degradation is strictly enzyme-mediated and not a spontaneous chemical breakdown.
Reaction Mixture: Combine 1 µM precursor, 0.5 mg/mL HLM protein, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
Initiation: Add 1 mM NADPH to initiate the CYP450 catalytic cycle. (Run a parallel control replacing NADPH with buffer).
Kinetics: Sample at 0, 15, 30, 45, and 60 minutes, quenching immediately with cold acetonitrile.
Data Processing: Calculate the intrinsic clearance (CL_int) and half-life (t₁/₂) using the log-linear depletion of the precursor.
Mechanistic Pathways & Workflow Visualization
Fig 1. Multiplexed stability benchmarking workflow for polycyclic precursors.
Fig 2. Oxidative bioactivation and hydrolytic degradation pathways of homoadamantanes.
Conclusion & Strategic Recommendations
While standard adamantanones offer unparalleled stability, they often lack the functional handles necessary for complex conjugation. 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one bridges this gap. Its oxa-bridge and hydroxyl group provide essential reactive sites for synthesizing advanced neurotherapeutics and targeted delivery vehicles. However, as demonstrated by the benchmarking data, this comes at the cost of reduced hydrolytic and oxidative half-lives.
Recommendation: When utilizing this homoadamantane precursor in drug development, formulation strategies must account for its sensitivity to low pH. Encapsulation techniques or immediate downstream derivatization are highly recommended to preserve the integrity of the oxahomoadamantane core before final administration.
A Comparative Guide to the Synthesis of 2-Oxaadamantane Lactones: Reproducibility of Published Protocols for 4-Oxatricyclo[4.3.1.13,8]undecan-5-one and a Proposed Route to its 2-Hydroxy Derivative
The rigid, caged structure of adamantane has long been a privileged scaffold in medicinal chemistry and materials science. Its incorporation into molecules can enhance lipophilicity, improve metabolic stability, and prov...
Author: BenchChem Technical Support Team. Date: April 2026
The rigid, caged structure of adamantane has long been a privileged scaffold in medicinal chemistry and materials science. Its incorporation into molecules can enhance lipophilicity, improve metabolic stability, and provide a rigid framework for the precise spatial orientation of functional groups. The introduction of heteroatoms, such as oxygen, into the adamantane core to form structures like 2-oxaadamantane, modulates these properties, often improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of drug candidates.[1][2]
This guide provides an in-depth comparison of synthetic protocols for producing key lactones of the 2-oxaadamantane family. Specifically, we will first detail a highly reproducible and widely-used protocol for the synthesis of the parent lactone, 4-oxatricyclo[4.3.1.13,8]undecan-5-one. Subsequently, we will propose and analyze a plausible synthetic pathway to its more complex derivative, 2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one. This comparison is designed to offer researchers and drug development professionals a practical understanding of the experimental choices, potential challenges, and scalability of these synthetic routes.
Protocol A: Direct Synthesis of 4-Oxatricyclo[4.3.1.13,8]undecan-5-one via Baeyer-Villiger Oxidation
The most direct and reliable method for synthesizing the 4-oxatricyclo[4.3.1.13,8]undecan-5-one core is the Baeyer-Villiger oxidation of 2-adamantanone.[3] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone.[4] Among various oxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its commercial availability, relative stability, and generally high yields.[5]
Reaction Mechanism and Rationale
The Baeyer-Villiger oxidation proceeds via the Criegee intermediate. The peroxyacid first protonates the carbonyl oxygen of 2-adamantanone, activating the carbonyl carbon for nucleophilic attack by the peroxyacid. This forms the tetrahedral Criegee intermediate. The rate-determining step is the concerted migration of one of the α-carbons to the adjacent peroxide oxygen, with simultaneous cleavage of the O-O bond.[3] In the case of the symmetrical 2-adamantanone, both α-carbons are secondary and part of the bridged system, leading to a single lactone product.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
This protocol is adapted from established procedures for the Baeyer-Villiger oxidation of 2-adamantanone.[5][6]
Sodium bicarbonate (NaHCO₃), solid and saturated aqueous solution
Sodium sulfite (Na₂SO₃), 10% aqueous solution
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve 2-adamantanone (1.0 eq) in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
To the stirred solution, add solid sodium bicarbonate (2.0 eq). This acts as a buffer to neutralize the m-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions.
Add m-CPBA (1.2 eq) portion-wise to the suspension at room temperature. An ice bath can be used to control any initial exotherm.
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
Upon completion, quench the excess peroxide by adding 10% aqueous sodium sulfite solution and stir vigorously for 15-20 minutes.
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).[5]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) affords the pure 4-oxatricyclo[4.3.1.13,8]undecan-5-one as a white solid.
Protocol B: Proposed Synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Direct synthesis of the target molecule, 2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, is not well-documented. Therefore, we propose a multi-step pathway starting from a more readily available precursor, 1-adamantanol. This route involves the formation of a hydroxylated adamantanone intermediate, followed by a regioselective Baeyer-Villiger oxidation.
Synthetic Strategy and Mechanistic Considerations
The proposed route consists of two key transformations:
Synthesis of 1-Hydroxy-2-adamantanone: This intermediate can be synthesized from 1-adamantanol. While various methods exist for adamantane functionalization, a key challenge is achieving the desired 1,2-disubstitution pattern. One approach involves the rearrangement of 1-adamantanol under specific acidic conditions to generate 2-adamantane derivatives, including 2-adamantanol and 2-adamantanone.[7] Subsequent selective hydroxylation at the C1 position would be required. A more direct, albeit challenging, route involves the photolysis of an azidoformate derivative of 2-adamantanol. For the purpose of this guide, we will consider the synthesis from a precursor that can be reliably generated.
Regioselective Baeyer-Villiger Oxidation: The oxidation of an unsymmetrical ketone like 1-hydroxy-2-adamantanone presents a regioselectivity challenge. The migratory aptitude in the Baeyer-Villiger reaction generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[8] In 1-hydroxy-2-adamantanone, the carbonyl is flanked by a tertiary carbon (C1, bearing the hydroxyl group) and a secondary carbon (C3). Based on the established migratory preferences, the tertiary C1 carbon is expected to migrate preferentially, leading to the insertion of the oxygen atom between C1 and C2. This would yield the desired 2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.
Proposed Experimental Workflow
This workflow combines steps from different established procedures for adamantane chemistry.
Step 1: Synthesis of 1-Hydroxy-2-adamantanone (Illustrative)
Due to the complexity and varied reports for this specific transformation, a generalized procedure is outlined. Researchers should consult specific literature for detailed conditions. A plausible route involves the oxidation of 1-adamantanol to 2-adamantanone, followed by selective hydroxylation at the bridgehead C1 position.
Step 2: Baeyer-Villiger Oxidation of 1-Hydroxy-2-adamantanone
Procedure:
Dissolve 1-hydroxy-2-adamantanone (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
Add a peroxyacid, such as trifluoroperacetic acid (TFPAA) or m-CPBA (1.2-1.5 eq). TFPAA, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is often more reactive and may be necessary for more substituted ketones.
Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor by TLC.
The workup would follow a similar procedure to Protocol A, involving quenching of excess peroxide, neutralization of acidic byproducts, extraction, and chromatographic purification.
Challenging due to multiple steps and purification
Key Challenges
Handling of peroxyacids
Synthesis of the 1-hydroxy-2-adamantanone precursor; Regioselectivity control in the BV oxidation
Reproducibility
High
Variable, dependent on precursor synthesis
Reagent Hazards
m-CPBA is an oxidizer
May involve stronger acids or more hazardous reagents depending on the hydroxylation method
Visualization of Synthetic Workflows
Protocol A: Workflow
Caption: Workflow for Protocol A.
Protocol B: Workflow
Caption: Proposed workflow for Protocol B.
Conclusion
The synthesis of the parent lactone, 4-oxatricyclo[4.3.1.13,8]undecan-5-one, is a robust and highly reproducible process achievable in a single, high-yielding step from commercially available 2-adamantanone. This makes it an excellent entry point for accessing the 2-oxaadamantane scaffold.
In contrast, the synthesis of 2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is significantly more challenging. It necessitates a multi-step approach, with the synthesis of the key 1-hydroxy-2-adamantanone intermediate being a critical and non-trivial step. While the subsequent Baeyer-Villiger oxidation is predicted to proceed with the desired regioselectivity, the overall efficiency of the route is likely to be much lower than for the unsubstituted analogue. Researchers aiming to synthesize this hydroxylated derivative should be prepared for extensive route development and optimization, particularly for the synthesis of the hydroxylated ketone precursor. This guide serves as a foundational blueprint, highlighting a reliable method for a core structure and a logical, albeit more demanding, path toward a complex, functionalized target.
References
Popov, I., Pashenko, O., Shishkina, S., Volochnyuk, D., & Ryabukhin, S. (n.d.). Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. ChemRxiv. [Link]
Popov, I., Pashenko, O., Shishkina, S., Volochnyuk, D., & Ryabukhin, S. (2025). Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. Cambridge Open Engage. [Link]
Butova, E. D., et al. (2022). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 58(8), 1168-1178. [Link]
Organic Chemistry Portal. (n.d.). The Baeyer-Villiger Oxidation. [Link]
ResearchGate. (n.d.). Model Baeyer–Villiger oxidation of 2-adamantanone to 4-oxatricyclo[4.3.1.13,8]undecan-5-one. [Link]
Sridhar, M., & Sivasanker, S. (2007). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 46(4), 1015-1021. [Link]
High-Fidelity Structural Elucidation: Cross-Validation of NMR and MS Data for 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one
Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Causality The compound 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one (CAS 860495-02-9) is an advanced functionalized...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, analytical chemists, and drug development professionals.
Executive Summary & Causality
The compound 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one (CAS 860495-02-9) is an advanced functionalized homoadamantane lactone[1]. It serves as a critical, etch-resistant hydrophilic monomer in 193 nm (ArF) immersion lithography photoresists and provides a rigid, metabolically stable scaffold for pharmaceutical development.
The synthesis of this tricyclic lactone typically involves the Baeyer-Villiger oxidation of hydroxylated adamantanones[2]. However, this reaction is prone to generating regioisomers depending on the migratory aptitude of the substituted carbons adjacent to the ketone[2]. Because isomeric impurities can drastically alter polymer solubility in photoresists or receptor binding in pharmaceuticals, identifying the exact position of the lactone oxygen and the hydroxyl group is paramount.
Relying on a single analytical modality is insufficient. High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition but cannot distinguish between regioisomers. Conversely, Nuclear Magnetic Resonance (NMR) elucidates the exact atomic connectivity but requires mass data to rule out symmetric dimers or co-crystallized impurities[3]. Therefore, a self-validating, orthogonal cross-validation approach using both NMR and HRMS is the gold standard.
Comparative Performance of Analytical Modalities
To objectively evaluate the best approach for characterizing homoadamantane lactones, we compare three standard analytical workflows.
Analytical Modality
Primary Output
Regioisomer Discrimination
Throughput
Cost & Accessibility
HRMS + 1D/2D NMR
Exact mass + full atomic connectivity
Excellent (Resolves exact OH and lactone positions)
High
Moderate
FT-IR + GC-MS
Functional groups + fragmentation
Poor (Isomers often have identical fragments)
Very High
Low
X-Ray Crystallography
Absolute 3D spatial configuration
Absolute (Provides definitive stereochemistry)
Low (Requires single crystals)
High
Step-by-Step Experimental Methodology
The following protocols are designed as a self-validating system. Every step includes a causal explanation to ensure the data generated actively prevents misinterpretation.
Step 1: High-Resolution Mass Spectrometry (ESI-QTOF)
Objective: Verify the molecular formula (
C10H14O3
) and detect functional group markers.
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
Causality: The adamantane skeleton is highly lipophilic, but the lactone and hydroxyl moieties provide sufficient polarity for Electrospray Ionization (ESI). Formic acid acts as a proton donor to ensure robust ionization.
Self-Validation Check:
The spectrum must exhibit a primary
[M+H]+
peak at m/z 183.1016 .
Look for the sodium adduct
[M+Na]+
at m/z 205.0835 . The presence of both peaks confirms the ion is the intact molecule, not a fragment.
A characteristic neutral loss of
H2O
(-18 Da) yielding a fragment at m/z 165.0910 confirms the presence of the secondary hydroxyl group on the adamantane cage.
Step 2: Nuclear Magnetic Resonance (1H, 13C, and 2D NMR)
Objective: Map the exact carbon skeleton to prove the lactone oxygen is at the 4-position and the hydroxyl is at the 2-position.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing TMS as an internal standard.
Causality: While 1D
1H
NMR is standard, the rigid tricyclic adamantane cage causes severe proton signal overlapping in the 1.5–2.5 ppm region[2]. Therefore, 2D NMR (HSQC for direct C-H bonds and HMBC for long-range C-H bonds) is strictly required to trace the connectivity through the quaternary bridgehead carbons.
Self-Validation Check:
13C NMR: Must display exactly 10 distinct carbon resonances.
Key Resonances: The lactone carbonyl (C5) must appear at ~178.9 ppm [2]. The bridgehead carbon adjacent to the lactone oxygen (C3) will appear at ~73.1 ppm [2]. The hydroxyl-bearing methine carbon (C2) will resonate at ~70 ppm .
HMBC Correlation: To prove the regioisomer is correct, the HMBC spectrum must show a
3JCH
coupling from the C2 hydroxyl proton (or the C2 methine proton) to the C4/C5 lactone system. If the Baeyer-Villiger oxidation occurred on the opposite side of the ketone, this correlation would be physically impossible due to the distance.
Data Cross-Validation Logic
The integrity of the structural assignment relies on the intersection of these two datasets. HRMS acts as the boundary condition (proving no extra atoms are present), while NMR acts as the internal map.
Logical workflow for the orthogonal cross-validation of MS and NMR data.
By systematically combining the exact mass confirmation with the spatial connectivity proven by HMBC, researchers can confidently validate the structure of 2-Hydroxy-4-oxatricyclo[4.3.1.1³‚⁸]undecan-5-one, ensuring downstream reliability in both lithographic and pharmaceutical applications.
National Institutes of Health (PMC). Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase. Retrieved from:[Link]